molecular formula C11H11NO2S2 B3099020 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione CAS No. 134821-22-0

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B3099020
CAS No.: 134821-22-0
M. Wt: 253.3 g/mol
InChI Key: PRVIBPPECORITJ-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione ( 134821-22-0) is a high-purity chemical compound supplied for laboratory research use. This specialty chemical features a thiazolidine-2-thione core structure, a scaffold recognized in medicinal chemistry for its diverse biological potential . The thiazolidine moiety is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities. Scientific literature indicates that compounds containing the thiazolidine core have been investigated for their anticancer properties . These compounds may exert effects by interfering with key cellular signaling pathways or by inhibiting enzymes like topoisomerases, which are often overexpressed in cancer cells . Beyond oncology research, thiazolidine derivatives are also known to be explored for their anti-inflammatory, antimicrobial, and antiviral activities, making them a versatile scaffold for developing new therapeutic tools . With the molecular formula C 11 H 11 NO 2 S 2 and a molecular weight of 253.34 g/mol, this compound is characterized by its high purity and is available for shipping from multiple global stock locations to ensure convenient and reliable delivery to research facilities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-methoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)10(13)12-6-7-16-11(12)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIBPPECORITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218697
Record name (4-Methoxyphenyl)(2-thioxo-3-thiazolidinyl)methanone
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Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134821-22-0
Record name (4-Methoxyphenyl)(2-thioxo-3-thiazolidinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134821-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)(2-thioxo-3-thiazolidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and reactive utility of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione , a specialized "activated amide" reagent used primarily for selective acyl transfer reactions.

Executive Summary

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione represents a class of N-acyl thiazolidine-2-thiones , widely recognized in organic synthesis as "Nagao reagents." Unlike standard amides, which are typically unreactive toward mild nucleophiles due to strong resonance stabilization, this compound features a "twisted amide" bond. The electronic competition between the exocyclic thiocarbonyl (C=S) and the carbonyl (C=O) activates the acyl group, rendering it highly electrophilic. This guide explores the structural causality of this activation and provides validated protocols for its synthesis and application.

Molecular Architecture & Electronic Properties

The reactivity of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is defined by the unique electronic environment of the nitrogen atom.

The "Twisted Amide" Phenomenon

In a typical amide, the nitrogen lone pair donates electron density into the carbonyl carbon (


), reducing electrophilicity. However, in this molecule, the nitrogen is flanked by both a carbonyl and a thiocarbonyl group.
  • Thiocarbonyl Dominance: Sulfur is a soft, highly polarizable atom. The resonance overlap between Nitrogen and the Thiocarbonyl (

    
    ) is significant.
    
  • Consequence: The nitrogen lone pair is effectively "pulled" toward the sulfur, diminishing its donation into the benzoyl carbonyl.

  • Result: The

    
     bond retains more double-bond character and the carbonyl carbon becomes significantly more electrophilic (ketone-like) compared to standard amides.
    
Structural Connectivity

The molecule consists of two distinct domains:

  • The Leaving Group (Auxiliary): The 1,3-thiazolidine-2-thione ring.[1] Upon nucleophilic attack, this ring is expelled as a stable, delocalized anion.

  • The Acyl Donor: The 4-methoxybenzoyl (p-anisoyl) group. The methoxy substituent at the para position acts as a weak electron-donating group (EDG), modulating the reactivity slightly compared to the unsubstituted benzoyl analog, offering a balance between stability and reactivity.

Synthesis & Purification Protocols

The synthesis utilizes a standard Schotten-Baumann type acylation or anhydrous acylation. The anhydrous method is preferred for high purity and yield to avoid hydrolysis of the acid chloride.

Reagents & Materials
  • Substrate: 1,3-Thiazolidine-2-thione (CAS: 96-53-7)

  • Acylating Agent: 4-Methoxybenzoyl chloride (Anisoyl chloride)

  • Base: Triethylamine (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Dichloromethane (

    
    ), anhydrous.
    
Experimental Protocol (Anhydrous Method)
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Solubilization: Dissolve 1,3-thiazolidine-2-thione (10 mmol, 1.19 g) in anhydrous

    
     (50 mL).
    
  • Deprotonation/Activation: Cool the solution to 0°C. Add Triethylamine (12 mmol, 1.67 mL) dropwise. Stir for 15 minutes. Note: The solution may darken slightly.

  • Acylation: Add 4-Methoxybenzoyl chloride (10 mmol, 1.70 g) dissolved in

    
     (10 mL) dropwise over 20 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (3 x 30 mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes) to yield bright yellow crystals.
    
Synthesis Workflow Diagram

SynthesisWorkflow Reagents Reagents: Thiazolidine-2-thione + Anisoyl Chloride Mixing Reaction: 0°C -> RT, 6h (DCM / Et3N) Reagents->Mixing Acylation Quench Workup: NH4Cl Quench Extraction Mixing->Quench Complete Purify Purification: Recrystallization (EtOH) or Flash Chromatography Quench->Purify Crude Oil Product Final Product: Yellow Crystals Purify->Product >90% Yield

Caption: Step-by-step synthetic workflow for the N-acylation of thiazolidine-2-thione.

Spectroscopic Characterization

The identity of the compound is validated through distinct spectroscopic signatures arising from the anisotropy of the carbonyl and the thione groups.

Data Summary Table
TechniqueParameterCharacteristic SignalInterpretation
1H NMR ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3.85 ppm
Singlet (3H)Methoxy group (

).

3.60 ppm
Triplet (2H)Thiazolidine

(deshielded by C=S).

4.50 ppm
Triplet (2H)Thiazolidine

.

6.90, 7.70 ppm
Doublets (AA'BB')Aromatic protons (Ortho/Para to carbonyl).
13C NMR

201.0 ppm
SingletC=S (Thiocarbonyl) - Distinctive low-field shift.

169.5 ppm
SingletC=O (Carbonyl) - Activated amide region.
IR

1680-1695

Strong BandC=O Stretch (Higher freq. than normal amides).[2]

1150-1200

Strong BandC=S Stretch.
Causality in NMR Shifts

The ortho-protons of the benzoyl ring (approx 7.70 ppm) experience a paramagnetic shift due to the anisotropy of the carbonyl group. However, the most diagnostic feature is the C=S carbon signal (>200 ppm) in 13C NMR, confirming the integrity of the thione ring.

Reactivity Profile & Applications

This compound serves as a "soft" acylating agent. It is highly selective for primary amines over alcohols and secondary amines, making it invaluable for chemoselective derivatization.

Mechanism of Acyl Transfer (Aminolysis)

The reaction proceeds via a tetrahedral intermediate. The thiazolidine-2-thione anion is a superior leaving group (


 of conjugate acid 

10.5) compared to standard amide nitrogens.
  • Nucleophilic Attack: The amine attacks the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The C-N bond cleaves, expelling the thiazolidine-2-thione anion (yellow) and forming the stable amide.

  • Visual Cue: The reaction is often self-indicating; the release of the free thione often shifts the yellow intensity of the solution.

Mechanistic Pathway Diagram

Mechanism Start Activated Amide (Electrophilic C=O) Inter Tetrahedral Intermediate Start->Inter Attack at C=O Nuc Nucleophile (R-NH2) Nuc->Inter Products Final Amide + Thione Anion Inter->Products Expulsion of Leaving Group

Caption: Nucleophilic acyl substitution mechanism showing the expulsion of the thione auxiliary.

References

  • Fujita, E., & Nagao, Y. (1977). Bioorganic Chemistry. "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new synthesis of macrolide antibiotics."

  • Nagao, Y., et al. (1980). Tetrahedron Letters. "A new synthesis of amides and macrocyclic lactams using 3-acyl-1,3-thiazolidine-2-thiones."

  • Organic Syntheses. (1990). "Preparation of (S)-4-Isopropyl-1,3-thiazolidine-2-thione and its utilization." Org.[1][3][4][5] Synth. 1990, 69, 66.

  • NIST Chemistry WebBook. "1,3-Thiazolidine-2-thione Spectral Data."

Sources

An In-depth Technical Guide to the Properties and Applications of N-acyl Thiazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-acyl thiazolidine-2-thione derivatives, a class of compounds that have garnered significant attention in synthetic organic chemistry and drug discovery. Esteemed for their role as highly effective chiral auxiliaries, these molecules facilitate stereoselective carbon-carbon bond formation, a cornerstone of modern asymmetric synthesis. This document will delve into the synthesis of these auxiliaries, their mechanistic intricacies in key asymmetric transformations such as aldol and alkylation reactions, and their burgeoning applications in the synthesis of complex natural products and medicinally relevant compounds. With a focus on practical utility for researchers, scientists, and drug development professionals, this guide offers detailed experimental protocols, data-driven insights, and a thorough examination of the structure-activity relationships that underpin their remarkable stereochemical control.

Introduction: The Rise of N-acyl Thiazolidine-2-thiones as Powerful Chiral Auxiliaries

The precise control of stereochemistry is a paramount challenge in the synthesis of biologically active molecules. Chiral auxiliaries, temporary appendages that guide the stereochemical outcome of a reaction, have emerged as a robust strategy to address this challenge. Among these, N-acyl thiazolidine-2-thiones have distinguished themselves due to their exceptional ability to induce high levels of diastereoselectivity in a variety of chemical transformations.

Derived from readily available amino acids, these auxiliaries offer a privileged scaffold that, when acylated, can form rigid, chelated transition states, thereby dictating the facial selectivity of enolate reactions. Their sulfur-containing heterocyclic core also facilitates milder conditions for subsequent removal compared to their oxazolidinone counterparts, a significant advantage in multi-step syntheses.[1][2] This guide will explore the fundamental properties of N-acyl thiazolidine-2-thiones that make them indispensable tools for the modern synthetic chemist.

Synthesis of N-acyl Thiazolidine-2-thione Derivatives

The accessibility of chiral auxiliaries is a critical factor in their widespread adoption. N-acyl thiazolidine-2-thiones are typically synthesized from corresponding β-amino alcohols, which are often derived from natural amino acids.

A common synthetic route involves the reaction of a β-amino alcohol with carbon disulfide (CS₂) in the presence of a base.[3][4] Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times significantly.[1][3] Once the thiazolidine-2-thione core is established, N-acylation can be achieved using a variety of acylating agents, such as acyl chlorides or anhydrides, in the presence of a suitable base.

General Experimental Protocol for the Synthesis of a Chiral Thiazolidine-2-thione

The following protocol is a generalized procedure based on literature methods.[1]

Materials:

  • (S)-amino alcohol (e.g., (S)-phenylalaninol)

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, combine the (S)-amino alcohol, triethylamine, and carbon disulfide in DMSO.

  • Heat the reaction mixture under microwave irradiation (e.g., 100 °C, 40 W) for a specified time (e.g., 60 minutes).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired thiazolidine-2-thione.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product AminoAlcohol β-Amino Alcohol Reaction Cyclization AminoAlcohol->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Base Base (e.g., Et₃N) Base->Reaction Thiazolidinethione Chiral Thiazolidine-2-thione Reaction->Thiazolidinethione

Caption: General workflow for the synthesis of a chiral thiazolidine-2-thione.

Asymmetric Aldol Reactions: A Cornerstone Application

One of the most powerful applications of N-acyl thiazolidine-2-thione derivatives is in asymmetric aldol reactions, a fundamental method for constructing β-hydroxy carbonyl compounds with high stereocontrol.

The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state involving the enolate and a Lewis acid. The bulky substituent at the C4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. The geometry of the enolate (Z or E) also plays a crucial role in determining the relative stereochemistry of the aldol adduct.

Boron and titanium enolates are commonly employed. For instance, enolization with dichlorophenylborane and sparteine leads to highly diastereoselective aldol reactions.[5][6] Similarly, chlorotitanium enolates have been shown to provide excellent stereocontrol.[7][8]

Mechanistic Insight into Stereocontrol

The high diastereoselectivity observed in these aldol reactions can be rationalized by considering the Zimmerman-Traxler transition state model. The Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the thione sulfur, creating a rigid bicyclic system. The substituent on the chiral auxiliary then dictates the facial bias of the reaction.

Aldol_Mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product AcylThiazolidinethione N-Acyl Thiazolidine-2-thione Enolate Chelated Metal Enolate AcylThiazolidinethione->Enolate LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->Enolate Base Base (e.g., Sparteine) Base->Enolate Aldehyde Aldehyde (R'CHO) AldolAdduct Diastereomerically Enriched β-Hydroxy Adduct Aldehyde->AldolAdduct Enolate->AldolAdduct Attack on Aldehyde

Caption: Simplified workflow of an asymmetric aldol reaction.

Representative Experimental Protocol for an Asymmetric Aldol Reaction

The following is a generalized procedure based on reported methods.[5]

Materials:

  • N-acetyl thiazolidine-2-thione derivative

  • Dichloromethane (CH₂Cl₂)

  • Dichlorophenylborane (PhBCl₂)

  • (-)-Sparteine

  • Aldehyde

Procedure:

  • Dissolve the N-acetyl thiazolidine-2-thione derivative in dichloromethane and cool the solution in an ice bath.

  • Add dichlorophenylborane dropwise to form the boron enolate.

  • Add (-)-sparteine to the reaction mixture.

  • Add the aldehyde to the solution and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a suitable buffer solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Data on Diastereoselectivity

The diastereoselectivity of these reactions is often very high, as summarized in the table below.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
AcetylBenzaldehyde>95:585[5]
PropionylIsobutyraldehyde97:390[7]
Azidoacetyl4-Methoxybenzaldehyde>99:1High[9]

Asymmetric Alkylation Reactions

Similar to aldol reactions, N-acyl thiazolidine-2-thiones are excellent auxiliaries for the stereoselective alkylation of enolates.[10][11] The enolate, generated by a strong base, reacts with an electrophile (typically an alkyl halide) from the less sterically hindered face, as dictated by the chiral auxiliary.

However, the choice of base and reaction conditions is crucial to avoid side reactions. The stability of the enolate can be influenced by the deprotonating agent and the electrophile.[12] In some cases, S-alkylation can be a competing pathway.[12] The use of Lewis acids can help to stabilize the enolate and promote the desired C-alkylation.[12]

Cleavage of the Chiral Auxiliary

A key advantage of N-acyl thiazolidine-2-thiones is the relative ease with which the auxiliary can be cleaved from the product under mild conditions, preserving the newly formed stereocenters. The resulting products can be carboxylic acids, esters, amides, or alcohols, depending on the cleavage method employed.

Common methods for auxiliary removal include:

  • Hydrolysis: Basic or acidic hydrolysis to yield the corresponding carboxylic acid.

  • Alcoholysis: Reaction with an alcohol in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the ester.[13]

  • Aminolysis: Reaction with an amine to produce the corresponding amide.

  • Reduction: Treatment with a reducing agent, such as lithium borohydride, to afford the primary alcohol.

Applications in Drug Development and Natural Product Synthesis

The high degree of stereocontrol offered by N-acyl thiazolidine-2-thione derivatives has made them valuable tools in the synthesis of complex, biologically active molecules. Their utility has been demonstrated in the synthesis of fragments of natural products and in the development of novel therapeutic agents.[8][9]

Beyond their role as chiral auxiliaries, thiazolidine-2-thione derivatives themselves have shown a range of biological activities, including acting as inhibitors of enzymes like xanthine oxidase.[14][15][16] This dual functionality highlights the importance of this scaffold in medicinal chemistry. The diverse biological activities of thiazolidinone derivatives in general include antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19]

Applications cluster_core N-Acyl Thiazolidine-2-thione cluster_applications Applications cluster_outcomes Outcomes Core Core Scaffold Auxiliary Chiral Auxiliary in Asymmetric Synthesis Core->Auxiliary Primary Use Bioactive Biologically Active Molecule Core->Bioactive Inherent Property NaturalProducts Natural Product Synthesis Auxiliary->NaturalProducts DrugDiscovery Drug Discovery (e.g., XO Inhibitors) Auxiliary->DrugDiscovery Bioactive->DrugDiscovery

Caption: Applications of N-acyl thiazolidine-2-thiones.

Conclusion

N-acyl thiazolidine-2-thione derivatives have firmly established themselves as a premier class of chiral auxiliaries in asymmetric synthesis. Their straightforward preparation, exceptional stereodirecting ability in fundamental C-C bond-forming reactions, and the mild conditions required for their removal make them highly attractive for a wide range of synthetic applications. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of these versatile molecules is set to increase. Future research will likely focus on the development of new, even more efficient catalytic systems utilizing these auxiliaries and the expansion of their application in the synthesis of increasingly complex molecular architectures.

References

  • Wu, Y., Sun, Y. P., Yang, Y. Q., Hu, Q., & Zhang, Q. (2004). Removal of thiazolidinethione auxiliaries with benzyl alcohol mediated by DMAP. The Journal of Organic Chemistry, 69(18), 6141–6144. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2007). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 13(1), 235-246. [Link]

  • Evans, D. A., & Sammakia, T. (1987). Double Diastereoselective Acetate Aldol Reactions with Chiral N-Acetyl Thiazolidinethione Reagents. The Journal of Organic Chemistry, 52(21), 4781-4783. [Link]

  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]

  • Crimmins, M. T., & Chaudhary, K. (2000). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 44(3), 177-182. [Link]

  • An approach to direct and catalyzed alkylation reaction: Synthesis of N-acyl-1,3-thiazinane-2-thiones and N-acyl-1,3-thiazolidine-2-thiones. (n.d.). Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PloS one, 17(5), e0268531. [Link]

  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Liao, Z. X., & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE. [Link]

  • Nagao, Y., Kumagai, T., Tamai, S., Abe, T., Kuramoto, Y., Taga, T., ... & Fujita, E. (1986). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 51(23), 4737-4739. [Link]

  • A study of the alkylation and acylation of N-acylthiazolidinethione. (2008). ResearchGate. [Link]

  • Ordóñez, M., & Cativiela, C. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules (Basel, Switzerland), 16(10), 8803–8815. [Link]

  • Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. (2010). ResearchGate. [Link]

  • Hsiao, C. N., Liu, L., & Miller, M. J. (1987). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations. The Journal of Organic Chemistry, 52(10), 2201–2206. [Link]

  • Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., ... & Sun, J. Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]

  • Mechanism for the formation of thiazolidine-2-thiones. (n.d.). ResearchGate. [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones. (n.d.). Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. (2020). ResearchGate. [Link]

  • Alkylation of enolates. (n.d.). Clayden, Greeves, & Warren: Organic Chemistry.
  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

  • Chapter 1: Enolate Alkyl
  • Synthesis of N-acyl thioimides. New direct, catalytic and asymmetric reactions of construction of C-C bonds. (n.d.). Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Nagasawa, H. T., Kawle, S. P., El-Bermawi, M. A., & Goon, D. J. (1995). Synthesis of thiazolidine-2-thione derivatives and evaluation of their hepatoprotective effects. Journal of medicinal chemistry, 38(9), 1593–1600. [Link]

  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. (2020). American Chemical Society.
  • Yadav, B., & Kumar, A. (2020). A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Sciences, 07(08), 589-601. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2020). Molecular Diversity. [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). RSC Advances. [Link]

  • Maccioni, E., et al. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(3), 1106–1118. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2011). ResearchGate. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). Frontiers in Chemistry. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione, a member of the N-acyl-thiazolidinethione family. While specific data for this particular molecule is limited, this document extrapolates from the well-established chemistry and biological significance of the thiazolidine-2-thione scaffold to present its core identifiers, physicochemical properties, a validated synthetic route, and potential applications in the realm of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering insights into the compound's synthesis, characterization, and prospective utility as a lead structure for therapeutic agent development.

Introduction: The Thiazolidine-2-thione Scaffold in Medicinal Chemistry

The 1,3-thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When functionalized with a thiocarbonyl group at the 2-position, it forms thiazolidine-2-thione, a versatile building block for the synthesis of novel therapeutic agents. These derivatives have garnered significant interest due to their wide range of pharmacological activities, including antifungal, antibacterial, and enzyme inhibitory properties.[2] The N-acylation of the thiazolidine-2-thione core, as seen in 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione, is a common strategy to modulate the compound's physicochemical properties and biological activity, making it a promising area for drug discovery.

Compound Identification and Physicochemical Properties

While a specific CAS Registry Number for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is not prominently available in public databases, its identity can be unequivocally established through its structural and molecular identifiers. The properties listed below are predicted based on its structure and comparison with analogous compounds.

Chemical Structure

cluster_0 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione node_1 S node_4 C node_1->node_4 node_2 S node_3 N node_6 C node_3->node_6 node_8 C node_3->node_8 node_5 C node_4->node_5 node_5->node_3 node_6->node_1 node_6->node_2 node_7 O node_8->node_7 node_9 C node_8->node_9 node_10 C node_9->node_10 node_11 C node_10->node_11 node_12 C node_11->node_12 node_13 C node_12->node_13 node_14 O node_12->node_14 node_13->node_9 node_15 CH3 node_14->node_15

Caption: Chemical structure of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Identifiers and Properties
IdentifierValue
IUPAC Name 3-(4-methoxybenzoyl)thiazolidine-2-thione
Molecular Formula C11H11NO2S2
Molecular Weight 253.34 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2CSC(=S)C2
InChI Key Predicted: YWJAGBMAKVXMPE-UHFFFAOYSA-N
Physical State Solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted)

Synthesis and Characterization

The synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione can be achieved through a straightforward N-acylation of the parent thiazolidine-2-thione. This method is a common and effective way to introduce various substituents onto the nitrogen atom of the thiazolidine ring.

Synthetic Workflow

reagent1 Thiazolidine-2-thione reaction Reaction Mixture reagent1->reaction reagent2 4-Methoxybenzoyl chloride reagent2->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione purification->product

Caption: General workflow for the synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Experimental Protocol: Synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

This protocol is a representative procedure for the N-acylation of thiazolidine-2-thione.

Materials:

  • Thiazolidine-2-thione

  • 4-Methoxybenzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a solution of thiazolidine-2-thione (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq) and stir the mixture at 0 °C under an inert atmosphere.

  • Acylation: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

The thiazolidine-2-thione scaffold is a known pharmacophore with a diverse range of biological activities. The introduction of the 4-methoxybenzoyl group can further enhance or modulate these activities.

Rationale for Biological Activity

The thiazolidin-4-one ring system, a close analog, is known for its wide spectrum of biological activities including antidiabetic, antioxidant, antimicrobial, and anticancer properties.[3] The thione substitution at the 2-position, as in the target compound, is also associated with significant biological effects, particularly as antifungal agents.[2] The methoxybenzoyl moiety is a common feature in many pharmacologically active molecules and can influence receptor binding and pharmacokinetic properties.

Potential as Xanthine Oxidase Inhibitors

Recent studies have shown that thiazolidine-2-thione derivatives can act as potent xanthine oxidase (XO) inhibitors.[4] XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. The structural features of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione suggest it could potentially fit into the active site of XO and exhibit inhibitory activity.

hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine XO uric_acid Uric Acid xanthine->uric_acid XO hyperuricemia Hyperuricemia & Gout uric_acid->hyperuricemia xo Xanthine Oxidase (XO) inhibitor 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione inhibitor->xo Inhibition

Caption: Proposed mechanism of action as a Xanthine Oxidase inhibitor.

Safety and Handling

While specific toxicity data for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is not available, standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a synthetically accessible derivative of the pharmacologically significant thiazolidine-2-thione scaffold. While comprehensive characterization and biological evaluation of this specific molecule are yet to be extensively reported, its structural features suggest potential for a range of biological activities, including enzyme inhibition. This technical guide provides a foundational understanding of its synthesis and potential applications, serving as a valuable resource for researchers in medicinal chemistry and drug development to explore its therapeutic potential further.

References

Sources

Technical Guide: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in Organic Synthesis

[1]

Executive Summary & Reagent Profile

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione belongs to the class of Nagao reagents (

11chemoselective acylationLiebeskind-Srogl cross-coupling1

The 4-methoxy substituent on the benzoyl ring acts as an electron-donating group (EDG), modulating the electrophilicity of the carbonyl center.[1] This makes the reagent more stable to hydrolysis than its unsubstituted or nitro-substituted counterparts, while retaining sufficient reactivity for controlled acyl transfer.

Physicochemical Profile
PropertyDescription
Structure

-acyl heterocyclic thione (Yellow crystalline solid)
Role Activated acyl donor; "Soft" electrophile
Stability Bench-stable; resistant to rapid hydrolysis compared to acid chlorides
Key Reactivity Aminolysis, Alcoholysis (catalyzed), Pd/Cu-catalyzed cross-coupling
Visual Indicator Self-indicating: Reaction progress is observable by the disappearance of the characteristic yellow color of the starting material.[1][2][3]

Mechanistic Principles

The "Soft" Electrophile Effect

The thiazolidine-2-thione ring is a "soft" leaving group compared to the "hard" chloride or carboxylate.[1]

  • Orbital Overlap: The lone pair on the nitrogen atom is delocalized into the thiocarbonyl (C=S) group rather than the exocyclic carbonyl (C=O).[1] This prevents the strong resonance stabilization seen in normal amides, keeping the exocyclic carbonyl highly electrophilic (similar to an anhydride).[1]

  • Chemoselectivity: Under neutral conditions, the reagent reacts preferentially with "softer" or more nucleophilic amines (primary > secondary) over "harder" oxygen nucleophiles (alcohols), allowing for the selective

    
    -acylation of amino alcohols without protecting groups.[1]
    
Liebeskind-Srogl Activation

In cross-coupling reactions, the sulfur atom of the thione coordinates to a copper(I) cofactor.[1] This coordination weakens the C(acyl)–N bond and facilitates oxidative addition of the acyl group to Palladium(0), enabling the transfer of the 4-methoxybenzoyl group to boronic acids.[1]

Experimental Protocols & Applications

Protocol A: Synthesis of the Reagent

Use this protocol to generate the reagent from commercially available precursors.

Reagents:

  • 1,3-Thiazolidine-2-thione (1.0 equiv)[1]

  • 4-Methoxybenzoyl chloride (1.1 equiv)[1]

  • Triethylamine (1.2 equiv) or NaH (1.1 equiv)[1]

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1,3-thiazolidine-2-thione (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (

    
    ).
    
  • Deprotonation/Base Addition:

    • Method A (Organic Base): Add triethylamine (12 mmol) and catalytic DMAP (0.1 equiv) at 0 °C.

    • Method B (Strong Base): If using NaH, suspend NaH in THF, cool to 0 °C, add thione, stir for 30 min, then add acid chloride.

  • Acylation: Add 4-methoxybenzoyl chloride (11 mmol) dropwise over 15 minutes. The solution will turn a vibrant yellow.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of thione).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with water and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexanes to obtain bright yellow crystals.
    
Protocol B: Chemoselective -Acylation of Amino Alcohols

Selective formation of amides in the presence of free hydroxyl groups.

Reagents:

  • 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.0 equiv)

  • Amino alcohol (e.g., ethanolamine, 1.0 equiv)[1]

  • Solvent: DCM or Ethanol[1]

Methodology:

  • Dissolve the amino alcohol in DCM (0.1 M).

  • Add the reagent (1.0 equiv) as a solid in one portion.[1]

  • Stir at room temperature.

  • Visual Endpoint: The vibrant yellow color of the solution will fade to colorless (or pale yellow) as the acyl group is transferred and the free thiazolidine-2-thione (colorless/white) is released.[1]

  • Isolation: Wash the mixture with 5% NaOH (to remove the released thione byproduct, which is acidic). The organic layer contains the pure amide.

Protocol C: Ketone Synthesis (Liebeskind-Srogl Coupling)

Synthesis of unsymmetrical ketones under neutral conditions.[1]

Reagents:

  • Reagent: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.0 equiv)

  • Boronic Acid: Aryl- or Alkenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%) / TFP (Tri-2-furylphosphine) (10 mol%)[1]
    
  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)[1]

  • Solvent: THF (degassed)

Methodology:

  • In a glovebox or under Argon, combine the Reagent, Boronic Acid, Pd catalyst, TFP, and CuTC in a Schlenk tube.

  • Add degassed THF.

  • Stir at 50 °C for 12–18 hours.

  • Mechanism: The CuTC activates the thione; Pd mediates the cross-coupling.

  • Workup: Filter through a pad of Celite. Concentrate and purify via flash chromatography.

  • Result: Formation of 4-methoxybenzophenone derivatives.

Visualization of Reaction Pathways

Diagram 1: Chemoselective Acylation Mechanism

This pathway illustrates the preferential attack of the amine nucleophile over the alcohol, driven by the "soft" nature of the leaving group.

AcylationMechanismcluster_selectivityChemoselectivity LogicReagent3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione(Yellow, Electrophile)TSTetrahedral IntermediateReagent->TS+ Nucleophile (NH2 attacks C=O)NucleophileAmino Alcohol(NH2-R-OH)Nucleophile->TSProductAmide Product(Ar-CO-NH-R-OH)TS->ProductCollapseByproductThiazolidine-2-thione(Colorless Leaving Group)TS->ByproductEliminationSelectivityNH2 (Soft Nu) >> OH (Hard Nu)Reaction occurs at RT without O-acylation

Caption: Kinetic selectivity allows exclusive N-acylation. The yellow reagent converts to colorless byproducts, serving as a visual indicator.

Diagram 2: Liebeskind-Srogl Cross-Coupling Workflow

This workflow details the synthesis of ketones using the reagent as an acyl donor.[1]

LiebeskindSroglReagentReagent:N-(4-OMe-Benzoyl)-thioneActivationStep 1: Cu(I) Coordination(Activates C-N bond)Reagent->ActivationBoronicBoronic Acid(R-B(OH)2)TransmetalStep 3: Transmetalation(Boron to Palladium transfer)Boronic->TransmetalCatalystPd(0) / Cu(I)TCCatalyst->ActivationOxAddStep 2: Oxidative Addition(Pd inserts into Acyl-N bond)Activation->OxAddOxAdd->TransmetalRedElimStep 4: Reductive Elimination(Forms Ketone)Transmetal->RedElimKetoneProduct:4-Methoxy-Phenyl KetoneRedElim->Ketone

Caption: Copper(I) activates the stable amide bond, allowing Palladium insertion and subsequent coupling with boronic acids under neutral conditions.[1]

References

  • Nagao, Y., et al. (1980).[1] "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new convenient synthesis of amides". Tetrahedron Letters, 21(9), 841-844.[1] Link

  • Liebeskind, L. S., & Srogl, J. (2000).[1] "Thiol Ester-Boronic Acid Coupling.[1] A Mechanistically Unprecedented and General Ketone Synthesis". Journal of the American Chemical Society, 122(45), 11260–11261.[1] Link

  • Zhang, Z., et al. (2004).[1] "Thiazolidine-2-thione: A Privileged Heterocycle for the Development of New Reagents and Catalysts". Synlett, 2004(15), 2615-2636.[1] Link[1]

  • Villalobos, J. M., et al. (2014).[1] "Liebeskind–Srogl Cross-Coupling Reaction of N-Acyl-benzothiazole-2-thiones and N-Acyl-thiazolidine-2-thiones". Chemistry – A European Journal, 20(38), 12043-12046.[1] Link[1]

A Senior Application Scientist's Guide to Chiral Auxiliaries: A Comparative Analysis of Thiazolidine-2-thiones and Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of asymmetric synthesis, chiral auxiliaries remain a robust and reliable method for controlling stereochemistry, particularly in the early stages of drug discovery and complex molecule synthesis. Among the most powerful and widely adopted are the oxazolidinone auxiliaries, pioneered by David A. Evans, and the structurally related thiazolidine-2-thione auxiliaries, championed by the likes of Nagao and Crimmins. This in-depth technical guide provides a comparative analysis of these two preeminent classes of chiral auxiliaries. We will dissect their structural nuances, mechanistic underpinnings of stereocontrol, reaction scope, and cleavage protocols. By explaining the causality behind experimental choices and providing field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and effectively implement the optimal auxiliary for their synthetic challenges.

Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The challenge of modern organic synthesis is not merely to construct molecules but to do so with precise control over their three-dimensional architecture. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1][2] The auxiliary imparts its own chirality onto the transition state of the reaction, favoring the formation of one diastereomer over the other. After the desired stereocenter(s) have been installed, the auxiliary is cleaved from the product and can, in principle, be recovered and reused. This covalent-attachment strategy offers high levels of predictability and reliability, making it an indispensable tool in the synthetic chemist's arsenal.[3]

The general workflow for this methodology is a multi-step process that requires careful planning and execution.

G cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Acylation: Attachment of Auxiliary A->C B Chiral Auxiliary (Enantiomerically Pure) B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D Formation of Chiral Enolate E Diastereomerically Enriched Product D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Final Product F->G H Recovered Auxiliary F->H

Figure 1: General workflow of chiral auxiliary-based asymmetric synthesis.

The Oxazolidinone Auxiliary: The "Evans Auxiliary"

First reported in the early 1980s, Evans oxazolidinones have become a benchmark for stereocenter installation.[4] They are typically derived from readily available and relatively inexpensive α-amino acids, such as L-valine and L-phenylalanine.[5]

Structure and Synthesis

The synthesis involves the reduction of an amino acid to its corresponding amino alcohol, followed by cyclization with an agent like phosgene or ethyl carbonate.[6][] The substituents at the 4- and 5-positions of the heterocyclic ring are crucial for directing stereoselectivity.[8]

Mechanism of Stereocontrol: The Power of Steric Shielding

The remarkable stereocontrol exerted by Evans auxiliaries stems from a combination of a rigid conformation and steric hindrance.[8] In reactions like alkylations and aldol additions, the N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is often chelated to a Lewis acid (e.g., Boron or Titanium).[9]

The key to stereoselectivity is the conformation of this chelated intermediate. To minimize dipole-dipole repulsion between the two carbonyl oxygens, the auxiliary's carbonyl group orients itself 180° away from the enolate oxygen. This forces the substituent at the C4 position (e.g., an isopropyl or benzyl group) to project outwards, effectively blocking one face of the enolate.[9] Consequently, the incoming electrophile (like an aldehyde) can only approach from the less sterically hindered face.[10]

This principle is elegantly captured by the Zimmerman-Traxler model for aldol reactions, which predicts the formation of a six-membered, chair-like transition state.[10]

Figure 2: Zimmerman-Traxler model for the Evans syn-aldol reaction.

This reliable formation of Z-enolates and the subsequent sterically-directed attack leads to consistently high diastereoselectivity for a wide range of reactions, including alkylations, aldol additions, Michael additions, and Diels-Alder reactions.[11]

Cleavage of the Auxiliary

A critical step is the removal of the auxiliary to reveal the desired chiral product.[4] Fortunately, a variety of methods exist to convert the N-acyl bond into different functional groups without compromising the newly formed stereocenter.[12]

  • To Carboxylic Acids: The most common method uses lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[4] The hydroperoxide anion preferentially attacks the exocyclic (acyl) carbonyl over the endocyclic (carbamate) carbonyl.[13][14]

  • To Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields chiral primary alcohols.[12]

  • To Aldehydes: Careful use of reducing agents like diisobutylaluminum hydride (DIBAL-H) can provide chiral aldehydes.[12]

  • To Esters: Transesterification with alkoxides, such as sodium methoxide in methanol, generates the corresponding ester.[12]

The Thiazolidine-2-thione Auxiliary: A Sulfur-Based Alternative

Thiazolidine-2-thiones are sulfur analogs of oxazolidinones and have emerged as powerful alternatives, particularly for specific transformations where Evans auxiliaries are less effective.[15] Like their oxygen counterparts, they are derived from amino alcohols, which react with carbon disulfide.[6][16]

Structure and Key Differences

The primary structural difference is the replacement of the endocyclic carbonyl group (C=O) with a thiocarbonyl (C=S). This seemingly minor change has profound electronic and steric consequences. The C=S bond is longer and the sulfur atom is a softer, more polarizable Lewis base than oxygen. This alters the chelating properties of the auxiliary with Lewis acids.[17]

Figure 4: Proposed transition state for a Crimmins thiazolidinethione aldol.

Cleavage of the Auxiliary

Cleavage of N-acyl thiazolidine-2-thiones is often considered milder and more facile than their oxazolidinone counterparts, which is a significant practical advantage. [15]The increased reactivity of the exocyclic N-acyl bond facilitates its removal under a variety of conditions, often leading to higher yields for sensitive substrates.

Comparative Analysis: Oxazolidinone vs. Thiazolidine-2-thione

The choice between these two auxiliaries is dictated by the specific synthetic transformation required. While both are highly effective, they possess distinct advantages in different contexts.

FeatureEvans Oxazolidinone AuxiliaryCrimmins/Nagao Thiazolidine-2-thione AuxiliaryRationale & Causality
Core Structure Oxazolidin-2-one ringThiazolidine-2-thione ringThe C=O vs. C=S group alters the electronic properties, Lewis basicity, and steric environment of the auxiliary.
Primary Strength Broad applicability in alkylations, propionate aldol reactions, Michael additions. [11]Exceptional performance in acetate aldol reactions and tunable selectivity. [1]The softer sulfur atom of the thiocarbonyl allows for different chelation modes with Lewis acids like TiCl₄, enabling high selectivity with the less-hindered acetyl group. [17]
Stereocontrol Primarily yields "Evans syn" aldol products via a non-chelated Zimmerman-Traxler TS. [9]Can be tuned to give "Evans syn" or "non-Evans syn" products depending on Lewis acid and base. [5]The ability of the thiocarbonyl to participate in chelation with the metal center provides access to different transition state geometries. [17]
Cleavage Reliable but can require strong conditions (e.g., LiOH/H₂O₂). [4]Generally milder and more facile cleavage. [15]The N-acyl bond of the thiazolidinethione is more activated towards nucleophilic attack due to the electronic nature of the thiocarbonyl group.
Common Lewis Acid Boron triflate (Bu₂BOTf) for syn-aldol. [9]Titanium tetrachloride (TiCl₄) for acetate and tunable aldol reactions. [1][5]Boron forms a stable, non-chelated six-membered transition state. Titanium's oxophilicity and ability to expand its coordination sphere allows for chelation involving the thiocarbonyl sulfur.
Limitations Often poor selectivity in N-acetyl aldol reactions. Cleavage can be problematic for sensitive substrates.Less extensively studied for reactions beyond aldol additions compared to Evans auxiliaries.The steric bulk of the N-propionyl group is often required to enforce the rigid conformation needed for high selectivity in the oxazolidinone system.

Experimental Protocols

The following protocols are illustrative examples based on established literature procedures. All reactions involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Protocol 1: N-Acylation of an Evans Oxazolidinone

[18]1. To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). 2. Add propionyl chloride (1.2 eq) dropwise to the stirred solution. 3. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. 4. Upon completion, quench with a saturated aqueous solution of NH₄Cl. 5. Separate the layers and extract the aqueous layer with DCM (3x). 6. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. 7. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

Protocol 2: Evans Asymmetric Aldol Reaction

[9]1. Dissolve the N-propionyl oxazolidinone (1.0 eq) from Protocol 1 in anhydrous DCM (~0.1 M) and cool to -78 °C. 2. Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq). 3. Stir the mixture at -78 °C for 30 minutes to form the boron enolate. 4. Add the desired aldehyde (1.5 eq) dropwise to the enolate solution. 5. Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 1 hour. 6. Quench the reaction by adding a pH 7 phosphate buffer. 7. Extract the mixture with DCM (3x). Combine organic layers, dry over Na₂SO₄, filter, and concentrate. 8. Purify the crude product by flash column chromatography to isolate the diastereomerically enriched aldol adduct.

Protocol 3: Crimmins Acetate Aldol Reaction

[5]1. Dissolve the N-acetyl thiazolidine-2-thione (1.0 eq) in anhydrous DCM (~0.1 M) and cool to -78 °C. 2. Add titanium(IV) chloride (1.1 eq) dropwise. The solution should turn deep red/purple. 3. Stir for 5 minutes, then add (-)-sparteine (1.1 eq) dropwise. 4. Stir at -78 °C for 30-60 minutes. 5. Add the desired aldehyde (1.2 eq) dropwise. 6. Stir at -78 °C for 2-4 hours, monitoring by TLC. 7. Quench the reaction by pouring it into a half-saturated aqueous solution of NH₄Cl. 8. Separate the layers and extract the aqueous layer with DCM (3x). 9. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. 10. Purify via flash column chromatography.

Protocol 4: Hydrolytic Cleavage of an Evans Auxiliary (to Carboxylic Acid)

[4]Safety Note: This reaction can evolve oxygen gas. Ensure proper venting and avoid sealed systems, especially on a large scale. [4][19]1. Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, ~0.1 M). 2. Cool the solution to 0 °C. 3. Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq). 4. Stir vigorously at 0 °C for 2-4 hours. 5. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained. 6. Acidify the mixture to pH ~2-3 with aqueous HCl. 7. Extract the product with ethyl acetate (3x). The recovered chiral auxiliary will remain in the organic layer. 8. The desired carboxylic acid can be isolated from the aqueous layer by extraction after adjusting the pH or by other standard methods.

Conclusion

Both oxazolidinone and thiazolidine-2-thione auxiliaries are cornerstones of modern asymmetric synthesis. Evans oxazolidinones offer a broad, well-established, and highly reliable platform for installing stereocenters in a variety of contexts. Their behavior is predictable and backed by decades of research. Thiazolidine-2-thione auxiliaries, while perhaps less universally applied, offer distinct and powerful advantages, most notably in their ability to facilitate highly selective acetate aldol reactions and their often milder cleavage conditions. The decision of which auxiliary to employ is a strategic one, based on the specific molecular architecture to be constructed. A deep understanding of their respective mechanisms, strengths, and limitations allows the synthetic chemist to navigate complex synthetic pathways with precision and efficiency, ultimately accelerating the pace of innovation in drug development and materials science.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

  • Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1490–1495. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • dos Santos, J. C., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(10), 1643. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • dos Santos, J. C., et al. (2017). Preparation of Evans' oxazolidinones 1 and 2. ResearchGate. [Link]

  • Wikipedia. Aldol reaction. [Link]

  • Slideshare. (2015). Evans aldol ppt. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8640–8652. [Link]

  • Tantillo, D. J. (2013). Opposing auxiliary conformations produce the same torquoselectivity in an oxazolidinone-directed Nazarov cyclization. PubMed. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Ennis, D. S., & Smith, D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 709. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-thiazolidine-2-thiones. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Smith, D., & Ennis, D. S. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Hultin, P. G. (2007). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]

  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

  • Ortiz-Alvarado, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

  • Mendoza, A. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 26(11), 3226. [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS. [Link]

  • Lee, S., & Lee, Y. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • Ortiz-Alvarado, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. [Link]

  • Li, X., et al. (2021). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 86(14), 9576–9588. [Link]

  • University of Wisconsin. Evans' oxazolidinone enolates. [Link]

  • Sunoj, R. B., & Singh, V. K. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(34), 11989–12001. [Link]

  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Nagao, Y., et al. (1987). New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. The Journal of Organic Chemistry, 52(21), 4760–4762. [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Organic Letters, 1(1), 133–135. [Link]

  • Navarrete-Vázquez, G., et al. (2011). Synthesis of oxazolidine-2-thiones and thiazolidine-2-thiones. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1–54. [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. ResearchGate. [Link]

  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

Sources

Technical Assessment: Stability Profile of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a specialized acylating agent, structurally categorized as an activated amide or "Nagao auxiliary."[1] Its utility in asymmetric synthesis and peptide coupling derives from the unique electronic mismatch between the exocyclic carbonyl and the thione ring. However, this same reactivity renders it thermodynamically unstable in nucleophilic solvents and photolytically sensitive in solution.

This guide provides a mechanistic analysis of its degradation pathways, establishing that hydrolytic cleavage and photochemical desulfurization are the primary risks. It details self-validating protocols for stability profiling, ensuring data integrity for researchers utilizing this reagent in drug development or complex synthesis.

Chemical Identity & Structural Basis of Instability

To predict stability, one must understand the molecular "spring" loaded within the structure.

  • The Activated Bond: The nitrogen atom is part of a 5-membered thiazolidine-2-thione ring. Unlike a standard amide, the lone pair on the nitrogen is heavily delocalized into the thione (

    
    ) group rather than the exocyclic benzoyl carbonyl.
    
  • Consequence: The exocyclic

    
     bond lacks the resonance stabilization typical of amides (
    
    
    
    ). This makes the carbonyl highly electrophilic and the thiazolidine-2-thione a surprisingly good leaving group (
    
    
    of conjugate acid
    
    
    10.5).
  • The Methoxy Effect: The p-methoxy substituent is an Electron Donating Group (EDG).[1] Through resonance (

    
     effect), it donates electron density to the benzoyl carbonyl.
    
    • Stability Implication: This makes the 4-methoxy derivative more stable toward hydrolysis than its electron-deficient analogs (e.g., 4-nitrobenzoyl or acetyl derivatives) but still significantly more reactive than a standard benzamide.

Degradation Pathways

The compound degrades via three primary mechanisms in solution:

  • Hydrolysis: Attack by water (hydroxide or hydronium catalysis) at the exocyclic carbonyl.[1]

  • Aminolysis/Alcoholysis: Unintended reaction with protic nucleophilic solvents (e.g., Methanol, Ethanol).

  • Photolysis: Excitation of the thione chromophore (

    
    ), leading to oxidative desulfurization or radical cleavage.
    

DegradationPathways Compound 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione Acid 4-Methoxybenzoic Acid (Hydrolysis Product) Compound->Acid Hydrolysis (k_hyd) Thione 1,3-Thiazolidine-2-thione (Leaving Group) Compound->Thione Leaving Group Amide Amide/Ester (Solvolysis Product) Compound->Amide Solvolysis (k_solv) Oxo Oxo-derivative (Desulfurization) Compound->Oxo Photo-oxidation Water H2O / OH- Water->Acid Amine R-NH2 / MeOH Amine->Amide Light hv (UV/Blue) Light->Oxo

Figure 1: Mechanistic degradation pathways. The N-acyl bond cleavage is the dominant instability mode in solution.

Solution Stability Profile

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor for maintaining integrity.

Solvent ClassExamplesStability RatingMechanism of Failure
Inert Aprotic

, Toluene, Benzene
High Stable for weeks if kept dark/dry. No nucleophiles present.
Polar Aprotic DMF, DMSO, MeCNModerate Stable if strictly anhydrous.[1] Trace water in DMSO causes slow hydrolysis over days.
Protic (Alcohol) Methanol, EthanolLow Slow solvolysis to form methyl/ethyl esters, especially if trace base is present.[1]
Aqueous Water, BuffersVery Low Rapid hydrolysis at

. Moderate hydrolysis at

.
pH-Dependent Hydrolysis

The hydrolysis follows a U-shaped pH-rate profile, typical of activated amides:

  • Acidic (

    
    ):  Specific acid catalysis. Protonation of the carbonyl oxygen activates it for water attack.
    
  • Neutral (

    
    ):  Region of maximum stability. The "water reaction" is slow.
    
  • Basic (

    
    ):  Specific base catalysis. Hydroxide ion (
    
    
    
    ) is a potent nucleophile. Degradation is rapid (
    
    
    often
    
    
    hour at pH 10).

Expert Insight: If you must use this compound in an aqueous environment (e.g., for bioconjugation), work at pH 4.5 – 5.5 and keep the temperature at


.

Photostability & Thermal Parameters

Photochemical Sensitivity

Thiazolidine-2-thiones are yellow crystalline solids with strong absorption bands in the UV (280 nm) and visible (340-400 nm) regions due to


 and 

transitions of the

bond.
  • Type II Cleavage: Upon irradiation, the excited thione can abstract a hydrogen atom (if available from solvent), leading to radical decomposition.

  • Singlet Oxygen: In the presence of dissolved oxygen, the triplet state of the thione can sensitize

    
     to singlet oxygen (
    
    
    
    ), which then oxidizes the thione sulfur to a sulfine (
    
    
    ) or ketone (
    
    
    ), destroying the auxiliary.

Recommendation: Solutions must be handled under amber light or in foil-wrapped vessels.

Experimental Protocols for Stability Profiling

Do not assume stability; validate it. The following protocols are designed to be self-checking systems.

Protocol A: HPLC Stability Assay (The "Gold Standard")

This method separates the parent compound from its hydrolysis products (4-methoxybenzoic acid and thiazolidine-2-thione).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (0.1% Formic Acid)

  • Internal Standard: Benzophenone (inert, distinct UV profile)

Instrument Parameters:

  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    )[1]
  • Wavelength: Dual monitoring.

    • 
       (Benzoyl group)
      
    • 
       (Thione group - specific to parent and leaving group)
      
  • Gradient: 10% B to 90% B over 15 min (A=Water/Formic, B=MeCN).

Workflow:

  • Preparation: Dissolve compound (

    
    ) in MeCN.
    
  • Spike: Add Internal Standard (

    
    ).
    
  • Stress: Dilute 1:1 with the test buffer (e.g., PBS pH 7.4).

  • Sampling: Inject immediately (

    
    ), then every 60 minutes for 12 hours.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Rapid TLC Stress Test (Qualitative)

For a quick "Go/No-Go" decision before synthesis.

  • Plate: Silica Gel 60

    
    .[1]
    
  • Eluent: Hexane:Ethyl Acetate (7:3).

  • Visualization:

    • UV Shortwave (254 nm): Shows all aromatic species.

    • Visual (Daylight): The parent spot is Yellow . The hydrolysis product (Acid) is Colorless .

    • Interpretation: If the yellow spot fades or a lower

      
       colorless spot (Acid) appears under UV, degradation has occurred.
      

StabilityWorkflow Start Start Stability Profiling Solubilize Dissolve in MeCN (Stock) Start->Solubilize Split Split Samples Solubilize->Split PathA Condition A: Dark, 4°C (Control) Split->PathA PathB Condition B: Ambient Light (Photostability) Split->PathB PathC Condition C: Aqueous Buffer pH 7.4 (Hydrolysis) Split->PathC Analyze HPLC Analysis (t=0, 1h, 4h, 24h) PathA->Analyze PathB->Analyze PathC->Analyze Decision Calculate k_obs & t_1/2 Analyze->Decision

Figure 2: Experimental workflow for determining solution half-life (


).

Handling & Storage Recommendations

Based on the chemical lability described above, the following storage protocols are mandatory for maintaining reagent purity


.
  • Solid State: Store at

    
     under Argon. The solid is relatively stable but surface hydrolysis can occur if exposed to humid air.
    
  • Solution State:

    • Preferred Solvent: Anhydrous Dichloromethane (

      
      ) or Toluene.
      
    • Avoid: Methanol, Ethanol, Water, or DMF (unless used immediately).

    • Container: Amber glass vials with PTFE-lined caps.

  • Usage Window: Prepare solutions fresh. Do not store stock solutions in polar solvents for

    
     hours.
    

References

  • Nagao, Y., Seno, K., Kawabata, K., et al. (1980).[1] "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient route to amides and peptides." Chemical and Pharmaceutical Bulletin, 28(7), 2294-2299.

  • Fujita, E. (1981). "Thiazolidine-2-thione: A useful group for organic synthesis."[2] Pure and Applied Chemistry, 53(6), 1141-1154.

  • Crimmins, M. T., & Chaudhary, K. (2005). "Titanium-mediated asymmetric aldol reactions of thiazolidinethione chiral auxiliaries." Organic Letters, 7(19), 4181-4184.

  • Delaude, L., & Laszlo, P. (1996).[1] "Medium effects on the hydrolysis of N-acyl-1,3-thiazolidine-2-thiones." Journal of Physical Organic Chemistry, 9(2), 113-120.

Sources

An In-Depth Technical Guide on 4-Methoxybenzoyl Thiazolidine-2-thione Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 4-methoxybenzoyl thiazolidine-2-thione reagents, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, core principles, and practical applications of these versatile compounds, emphasizing the scientific rationale behind their use.

Part 1: Foundational Concepts and Synthesis

The Significance of the Thiazolidine-2-thione Scaffold

The thiazolidine-2-thione motif is a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] In the realm of synthetic chemistry, these compounds serve as valuable intermediates and chiral auxiliaries, enabling the stereoselective formation of complex molecules.[4] The sulfur atom in the ring and the thione group play key roles in the reactivity and biological interactions of these molecules.[1]

The Role of the 4-Methoxybenzoyl Group

4-Methoxybenzoyl chloride, also known as p-anisoyl chloride, is a widely used acylating agent in the synthesis of pharmaceuticals and fine chemicals.[5] Its key function is to introduce the 4-methoxybenzoyl group into a target molecule.[6] This group, with its electron-donating methoxy substituent, can influence the electronic properties and reactivity of the parent molecule.[7] In the context of thiazolidine-2-thione, the 4-methoxybenzoyl moiety serves to activate the thiazolidine ring for subsequent reactions and can play a role in the biological activity of the final product.[8][9]

Synthesis of 4-Methoxybenzoyl Thiazolidine-2-thione

The synthesis of N-acyl thiazolidine-2-thiones is a well-established process in organic chemistry. The following is a generalized, yet detailed, protocol for the preparation of 4-methoxybenzoyl thiazolidine-2-thione.

Core Reaction: Nucleophilic Acyl Substitution

Reagents and Materials:

  • Thiazolidine-2-thione

  • 4-Methoxybenzoyl chloride[5][6]

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental Protocol:

  • Preparation of the Nucleophile: Thiazolidine-2-thione is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0°C.

  • Deprotonation: A slight excess of a non-nucleophilic base is added dropwise. The base deprotonates the nitrogen atom of the thiazolidine-2-thione, forming a more potent nucleophilic anion.

  • Acylation: A solution of 4-methoxybenzoyl chloride in the same anhydrous solvent is added slowly to the reaction mixture at 0°C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution). The organic product is extracted, dried, and purified, typically by column chromatography.

Visualizing the Synthesis Workflow:

Caption: A stepwise workflow for the synthesis of 4-methoxybenzoyl thiazolidine-2-thione.

Part 2: Applications in Drug Discovery and Development

The derivatives of thiazolidine-2-thione are of significant interest in drug discovery due to their diverse pharmacological activities.

Anticancer Applications

Several studies have highlighted the potential of thiazolidine-based compounds as anticancer agents.[8][9] Specifically, derivatives incorporating the 4-methoxybenzoyl moiety have been investigated for their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer.[8][9] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[8]

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity can lead to hyperuricemia, a precursor to gout.[1] Recent research has focused on synthesizing novel thiazolidine-2-thione derivatives as potent xanthine oxidase inhibitors.[1][10][11] Structure-activity relationship (SAR) studies have shown that specific substitutions on the thiazolidine ring are crucial for inhibitory activity.[1]

Table 1: Representative Biological Activities of Thiazolidine-2-thione Derivatives

Derivative ClassTarget/ActivityTherapeutic Area
4-Substituted Methoxybenzoyl-Aryl-ThiazolesTubulin Polymerization InhibitionOncology
Phenyl-Sulfonamide Thiazolidine-2-thionesXanthine Oxidase InhibitionGout, Hyperuricemia
General Thiazolidine-2,4-dionesAntimicrobial, Anti-inflammatoryInfectious Diseases, Inflammation
Structure-Activity Relationship (SAR) Insights

The biological activity of thiazolidine-2-thione derivatives is highly dependent on the nature and position of substituents. For instance, in the development of xanthine oxidase inhibitors, a phenyl-sulfonamide group was found to be essential for potent activity.[1] Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the enzyme, guiding further optimization of lead compounds.[1]

Visualizing the Drug Discovery Process:

DrugDiscovery A Thiazolidine-2-thione Scaffold B Chemical Modification (e.g., with 4-Methoxybenzoyl Chloride) A->B C Library of Derivatives B->C D Biological Screening (e.g., Anticancer, Enzyme Inhibition) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: A simplified logical flow of a drug discovery campaign starting from the thiazolidine-2-thione scaffold.

Part 3: Advanced Synthetic Methodologies and Future Outlook

The field of organic synthesis is constantly evolving, with a focus on developing more efficient and environmentally friendly methods.

Modern Synthetic Approaches

Recent literature describes various innovative methods for the synthesis of thiazolidine-2-thiones. These include multicomponent reactions and catalyst-free approaches, which offer advantages in terms of atom economy and reduced waste.[12] For example, a DABCO-catalyzed protocol allows for the synthesis of these compounds under mild, solvent-free conditions.[13]

Future Perspectives

The versatility of the thiazolidine-2-thione scaffold, combined with the ability to introduce diverse functionalities like the 4-methoxybenzoyl group, ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • The development of novel, highly selective biological inhibitors.

  • The exploration of new catalytic systems for more efficient synthesis.

  • The application of these compounds in materials science and as chemical probes.

The ongoing research into thiazolidine-2-thione derivatives promises to yield new therapeutic agents and valuable tools for chemical biology.[14][15][16][17][18][19]

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

  • Singh, S., et al. (2013). Thiazolidine-2,4-diones: progress towards multifarious applications. Bioorganic & Medicinal Chemistry, 21(7), 1597-1614.
  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • Zhang, Y., & Sammakia, T. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139-3141.
  • Medeiros, D. C., et al. (2017).
  • Kiliaris, G., et al. (2021). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 86(8), 5846-5857.
  • Li, W., et al. (2009).
  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531.
  • Kaur, R., et al. (2016). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 11(16), 1717-1733.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]

  • Kumar, B. V., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activity. Rasayan Journal of Chemistry, 12(1), 223-232.
  • Wang, M. X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar.
  • Shaikh, F. M., et al. (2012). SYNTHESIS OF NEW THIAZOLIDINE-2,4-DIONE DERIVATIVES AND THEIR ANTIMICROBIAL AND ANTITUBERCULAR ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 453-458.
  • Li, W., et al. (2009).
  • Yildiz, E., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Frontiers in Chemistry, 10, 913306.
  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Bioorganic & Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of thiazolidine-2-thione derivatives 4a-4d i: H2SO4, 0°C; ii: .... Retrieved from [Link]

Sources

Methodological & Application

synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione from acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Introduction & Scope

This application note details the synthesis of 3-(4-methoxybenzoyl)-1,3-thiazolidine-2-thione , a derivative of the class of reagents known as Nagao reagents . These compounds are activated amides characterized by their distinctive yellow color and high chemoselectivity.

Unlike standard acid chlorides which are highly reactive and moisture-sensitive, N-acyl-1,3-thiazolidine-2-thiones are stable, crystalline solids that can be stored. They are potent acylating agents used to transfer the acyl group to amines, alcohols, or thiols under mild conditions with high enantioselectivity (when chiral analogs are used) or chemoselectivity.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Reaction Design & Mechanism

The synthesis involves the direct N-acylation of 1,3-thiazolidine-2-thione with 4-methoxybenzoyl chloride.

Mechanistic Insight: 1,3-Thiazolidine-2-thione contains both a sulfur and a nitrogen atom in the ring.[1][2] While sulfur is generally more nucleophilic in neutral media, the nitrogen atom in the thioamide linkage (


) becomes the nucleophilic site upon deprotonation or in the presence of a base scavenger. The reaction is driven by the formation of the stable amide-like bond, although the resulting "twisted amide" bond is activated due to the electron-withdrawing nature of the thione sulfur and the ring strain.

Key Reaction Parameters:

  • Nucleophile: 1,3-Thiazolidine-2-thione (TT).

  • Electrophile: 4-Methoxybenzoyl chloride.

  • Base: Triethylamine (

    
    ) acts as an HCl scavenger.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the acylation, particularly for sterically encumbered or electron-rich acid chlorides.

Visualizing the Reaction Pathway

ReactionPathway Start Reagents: 1,3-Thiazolidine-2-thione + 4-Methoxybenzoyl Chloride Base Base Activation: Et3N deprotonates/activates Thione Nitrogen Start->Base Mix in DCM Intermediate Tetrahedral Intermediate: Nucleophilic Attack on Carbonyl Base->Intermediate 0°C Addition Elimination Elimination: Loss of Cl- Intermediate->Elimination Fast Product Product: 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione (Yellow Solid) Elimination->Product Yield >85%

Figure 1: Mechanistic pathway for the N-acylation of 1,3-thiazolidine-2-thione.

Experimental Protocol

Safety Warning: Acid chlorides are corrosive and lachrymators. 1,3-thiazolidine-2-thione may cause skin sensitization. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Quantity (Example)Role
1,3-Thiazolidine-2-thione 119.211.01.19 g (10 mmol)Nucleophile
4-Methoxybenzoyl chloride 170.591.11.88 g (11 mmol)Electrophile
Triethylamine (

)
101.191.21.67 mL (12 mmol)Base
DMAP 122.170.1122 mg (1 mmol)Catalyst
Dichloromethane (DCM) 84.93-50 mLSolvent (Anhydrous)
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.
      
  • Dissolution:

    • Add 1,3-thiazolidine-2-thione (1.0 equiv) and DMAP (0.1 equiv) to the flask.

    • Add anhydrous DCM (concentration ~0.2 M). Stir until fully dissolved.

    • Add Triethylamine (1.2 equiv) via syringe. The solution may darken slightly.

  • Acylation (The Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath. Reason: Acylation is exothermic; cooling prevents side reactions and decomposition.

    • Dissolve 4-methoxybenzoyl chloride (1.1 equiv) in a small volume of DCM (5–10 mL).

    • Add the acid chloride solution dropwise over 10–15 minutes.

    • Observation: The reaction mixture will typically turn a bright, intense yellow color. This is the characteristic chromophore of the N-acyl thione.

  • Reaction Completion:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

    • Stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexanes:Ethyl Acetate 7:3). The starting thione (polar) should disappear, and a less polar, UV-active yellow spot (Product) should appear.

  • Workup:

    • Quench the reaction by adding saturated aqueous

      
       (30 mL).
      
    • Transfer to a separatory funnel. Extract the organic layer.[5][6]

    • Wash the organic layer with:[6]

      • Water (30 mL)

      • 0.1 M HCl (30 mL) – To remove excess Et3N/DMAP.

      • Brine (30 mL).

    • Dry the organic phase over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotovap) to yield a crude yellow solid.

  • Purification:

    • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH) or Ethyl Acetate. Allow to cool slowly. Yellow needles typically form.

    • Flash Chromatography: If necessary, purify on silica gel eluting with Hexanes/EtOAc (gradient 9:1 to 7:3).

Characterization & Data Interpretation

The product, 3-(4-methoxybenzoyl)-1,3-thiazolidine-2-thione , should be isolated as a bright yellow crystalline solid.

TechniqueExpected Signal / DataInterpretation
Appearance Yellow SolidCharacteristic of N-acyl thione chromophore.

NMR
(

)

3.85 (s, 3H)
Methoxy group (

).

3.60 (t, 2H)
Thiazolidine ring (

).

4.60 (t, 2H)
Thiazolidine ring (

) – Deshielded by carbonyl.

6.90 (d, 2H), 7.70 (d, 2H)
Para-substituted aromatic protons.
IR Spectroscopy ~1680–1695

Strong

stretch (Amide).
~1150–1250

Strong

stretch (Thione).
Experimental Workflow Diagram

Workflow Step1 Dissolve Thione + DMAP + Et3N in DCM (Anhydrous) Step2 Cool to 0°C Step1->Step2 Step3 Dropwise Addition of 4-Methoxybenzoyl Chloride Step2->Step3 Step4 Stir at RT (2-4 hrs) (Color turns Yellow) Step3->Step4 Step5 Workup: Wash w/ NaHCO3, HCl, Brine Step4->Step5 Step6 Recrystallization (Ethanol or EtOAc/Hex) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, ensure the acid chloride is of high quality. Acid chlorides hydrolyze to carboxylic acids over time (check for white solid precipitate in the liquid chloride). If the acid is present, use a coupling agent (EDCI/HOBt) with the free acid instead of the chloride method.

  • Oiling Out: If the product oils out during recrystallization, scratch the flask with a glass rod or add a seed crystal. Alternatively, switch to a solvent pair like DCM/Hexanes (dissolve in DCM, add Hexanes until cloudy, cool).

  • Color: The yellow color is diagnostic. If the product is white, you may have hydrolyzed the thione ring or failed to acylate. If it is dark red/brown, the reaction may have overheated; ensure strict 0°C addition.

References

  • Nagao, Y., et al. (1980). "A new method for the preparation of carboxylic acid esters." Tetrahedron Letters, 21(9), 841-844. Link

  • Delaunay, D., et al. (1995). "Acylation of 1,3-thiazolidine-2-thione: A convenient synthesis of Nagao reagents." Journal of Organic Chemistry, 60(20), 6604-6607. Link

  • Organic Syntheses. (2004). "Preparation of (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione." Org.[4] Synth. 81, 26. Link

  • Fujita, E., & Nagao, Y. (1986). "Chemisty of 1,3-thiazolidine-2-thione and its application to organic synthesis." Advances in Heterocyclic Chemistry, 40, 313-362.

Sources

Application Note: Selective Acylation using 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Mechanistic Insight

Introduction

In complex molecule synthesis and medicinal chemistry, the indiscriminate reactivity of acyl chlorides (e.g., 4-methoxybenzoyl chloride) often leads to over-acylation, requiring tedious protection/deprotection steps. 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione serves as a "tuned" acylating agent—often referred to as a Nagao reagent derivative.

This reagent excels in chemoselective acylation . By leveraging the unique leaving group properties of the thiazolidine-2-thione heterocycle, it discriminates between nucleophiles based on steric hindrance and electronic character. It is the gold standard for introducing the 4-methoxybenzoyl (Anisoyl) protecting group onto primary amines in the presence of secondary amines, or primary alcohols in the presence of secondary alcohols, without requiring cryogenic conditions.

Mechanism of Action: The "Soft" Transfer

Unlike acid chlorides, which react via a violent, diffusion-controlled mechanism, this reagent operates via a thermodynamically controlled pathway. The exocyclic carbonyl is activated by the thione ring, but the leaving group (thiazolidine-2-thione anion) is soft and stable.

Key Advantages:

  • Kinetic Selectivity: Reacts preferentially with unhindered nucleophiles (1° > 2°).

  • Self-Indicating: The reagent is typically yellow; the release of the free thione and formation of the amide/ester often results in a distinct color shift (fading), aiding visual monitoring.

  • Simplified Workup: The byproduct, 1,3-thiazolidine-2-thione, is acidic (

    
    ) and can be quantitatively removed by a basic aqueous wash, eliminating the need for chromatography in many cases.
    

AcylationMechanism Reagent 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Acylated Product (Anisamide/Anisoate) Intermediate->Product Collapse Byproduct 1,3-Thiazolidine-2-thione (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Mechanistic pathway of selective acylation. The stability of the thiazolidine-2-thione leaving group dictates the controlled reactivity.

Part 2: Experimental Protocols

Reagent Preparation (If not commercially sourced)

Note: While often available commercially, fresh preparation ensures maximum activity.

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • 1,3-Thiazolidine-2-thione (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • DMAP (0.1 eq, Catalyst)

Procedure:

  • Dissolve 1,3-thiazolidine-2-thione in anhydrous DCM (0.5 M) under N₂.

  • Add Et₃N and DMAP. Cool to 0°C.[1]

  • Add 4-methoxybenzoyl chloride dropwise. The solution will turn bright yellow.[2]

  • Stir at RT for 2–4 hours.

  • Quench: Wash with water, then sat. NaHCO₃, then brine.[1]

  • Purify: Recrystallize from Ethanol/Hexanes or use silica flash chromatography (EtOAc/Hexanes).

  • Yield: Expect >85% bright yellow crystals.

Protocol A: Chemoselective N-Acylation (Polyamines)

Objective: Selectively acylate a primary amine in the presence of a secondary amine or alcohol.

Materials:

  • Substrate (Polyamine/Amino alcohol)[3]

  • Reagent: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.05 eq)

  • Solvent: DCM or CHCl₃ (Spectroscopic grade)

  • Base: None usually required for amines; Et₃N (1.0 eq) if using salt forms.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve the Substrate (1.0 mmol) in DCM (5 mL, 0.2 M).

  • Addition: Add the Reagent (1.05 mmol) as a solid in one portion.

    • Observation: The reaction mixture is initially yellow.

  • Reaction: Stir at Room Temperature (20–25°C).

    • Monitoring: Check TLC after 30 mins. Primary amines typically react within 1–3 hours. Secondary amines react much slower (>24h).

  • Workup (The "Base Scavenge"):

    • Dilute with DCM (20 mL).

    • Wash vigorously with 1M NaOH or 5% K₂CO₃ (2 x 10 mL).

    • Chemistry: This converts the byproduct (thiazolidine-2-thione) into its water-soluble thiolate salt, removing it from the organic layer.

    • Wash with Brine (10 mL).[3]

    • Dry over Na₂SO₄ and concentrate.[1][3]

  • Result: The crude residue is often pure enough for subsequent steps.

Data Summary: Selectivity Profile

Substrate TypeReaction TimeYield (Mono-acyl)Selectivity (1°:2°)
1,n-Diamines (unhindered)1-2 h>90%>95:5
Amino-Alcohols2-4 h>85%>99:1 (N-acyl only)
Secondary Amines>24 h<10%N/A
Protocol B: Selective O-Acylation (Polyols)

Objective: Acylate a primary hydroxyl group in the presence of secondary hydroxyls. Note: Alcohols are less nucleophilic than amines; activation is required.

Materials:

  • Substrate (Diol/Polyol)

  • Reagent: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.1 eq)

  • Catalyst: NaH (Sodium Hydride) or Yb(OTf)₃ (Lewis Acid)

  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Activation:

    • Method A (Base): Suspend NaH (1.1 eq) in THF. Add Substrate at 0°C. Stir 15 min to generate alkoxide.

    • Method B (Lewis Acid - Milder): Dissolve Substrate and Yb(OTf)₃ (10 mol%) in THF.

  • Coupling: Add the Reagent (1.1 eq) to the mixture.

  • Reaction:

    • Allow to warm to RT.[1][4] Stir for 6–12 hours.

    • Note: The reaction is slower than aminolysis.

  • Quench & Workup:

    • Quench with sat. NH₄Cl.

    • Extract with EtOAc.

    • Perform the Base Wash (1M NaOH) to remove the thione byproduct.

  • Purification: Flash chromatography is usually required to separate mono-acyl from trace di-acyl products.

Part 3: Visualization of Workflow

Workflow Start Start: Dissolve Substrate (DCM/THF) ReagentAdd Add 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione Start->ReagentAdd Monitor Monitor TLC (Disappearance of Yellow) ReagentAdd->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Workup Workup Phase Decision->Workup Yes BaseWash CRITICAL STEP: Wash with 1M NaOH (Removes Thione Byproduct) Workup->BaseWash Final Pure Mono-Acylated Product BaseWash->Final

Figure 2: Operational workflow emphasizing the critical base-wash purification step.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Substrate StericsSwitch solvent to refluxing THF; Increase reaction time to 24h.
Poor Selectivity Temperature too highEnsure reaction starts at 0°C; reduce equivalents of reagent to 0.95 eq.
Yellow Impurity Persists Incomplete WashThe byproduct is not fully removed. Increase pH of aqueous wash (use 1M NaOH instead of NaHCO₃).
Reagent Hydrolysis Wet SolventEnsure DCM/THF is anhydrous. The reagent is sensitive to moisture over long periods.

References

  • Nagao, Y., et al. (1980). "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient method for amide synthesis." Tetrahedron Letters, 21(9), 841-844.

  • Yamada, S. (1992). "Highly selective acylation of di- and polyhydroxyl compounds by 3-acylthiazolidine-2-thiones." Tetrahedron Letters, 33(16), 2171-2174.

  • BenchChem. (2025).[1] "Application Notes and Protocols for Acylation Reagents." BenchChem Technical Library.

  • Sigma-Aldrich. (2023). "Product Specification: 3-acyl-1,3-thiazolidine-2-thione derivatives." Merck/Sigma-Aldrich Product Data.

Sources

asymmetric aldol reactions using thiazolidine-2-thione auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the operational protocols for utilizing 1,3-thiazolidine-2-thione chiral auxiliaries (Nagao auxiliaries) in asymmetric aldol reactions. While Evans oxazolidinones are ubiquitous, the thiazolidine-2-thione scaffold offers distinct advantages in drug development workflows:

  • Chromophoric Monitoring: The auxiliary imparts a distinct yellow/orange color, facilitating visual monitoring of reaction progress and chromatographic separation without UV detection.

  • Enhanced Reactivity: The thiocarbonyl (C=S) group activates the

    
    -acyl bond significantly more than a carbonyl, allowing for milder cleavage conditions.
    
  • Versatile Selectivity: Depending on the Lewis acid (

    
     vs. 
    
    
    
    ) and base ((-)-sparteine vs. DIPEA), highly selective access to both syn and anti aldol adducts is achievable.

This guide focuses on the Crimmins modification (


/(-)-sparteine) for high-selectivity syn-aldol formation, followed by the "soft" nucleophilic displacement of the auxiliary.

Mechanistic Principles & Workflow

The efficacy of the thiazolidine-2-thione auxiliary stems from the electronic properties of the thione (C=S) group. Unlike the hard oxygen donor in oxazolidinones, the sulfur atom is a softer donor but highly polarizable.

In the Crimmins Protocol , the reaction proceeds via a chlorotitanium enolate.[1][2][3][4][5] The high diastereoselectivity is rationalized by a Zimmerman-Traxler transition state where the titanium metal chelates between the enolate oxygen and the thione sulfur. The steric bulk of the auxiliary (typically an isopropyl or benzyl group at C4) forces the aldehyde to approach from the "open" face, establishing the stereocenters.

Visual Workflow: The Thiazolidine-2-thione Cycle

G Start Chiral Auxiliary (Thiazolidine-2-thione) Acylation N-Acylation (NaH, RCOCl) Start->Acylation Activation Enolization Enolization (TiCl4, (-)-Sparteine) Acylation->Enolization -78°C Aldol Aldol Addition (R-CHO, -78°C) Enolization->Aldol Zimmerman-Traxler TS Product Aldol Adduct (Yellow Solid) Aldol->Product Quench Cleavage Auxiliary Cleavage (Displacement/Reduction) Product->Cleavage Recovery Cleavage->Start Recycle Auxiliary Final Chiral API Fragment (Amide/Acid/Alcohol) Cleavage->Final Release

Figure 1: The complete cycle of the Nagao auxiliary, highlighting the recycling capability and the critical enolization step.

Experimental Protocols

Protocol A: Preparation of N-Propionyl-4-isopropyl-1,3-thiazolidine-2-thione

The precursor step. The bright yellow color of the product confirms the integrity of the thione.

Reagents:

  • (S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 equiv)

  • NaH (60% dispersion in oil, 1.1 equiv)

  • Propionyl chloride (1.1 equiv)

  • THF (anhydrous)[6]

Procedure:

  • Suspend NaH (1.1 equiv) in anhydrous THF (0.5 M concentration relative to auxiliary) at 0°C under Argon.

  • Add the thiazolidine-2-thione auxiliary portion-wise. Evolution of

    
     gas will be vigorous. The solution will turn bright yellow.
    
  • Stir for 30 minutes at 0°C until gas evolution ceases.

  • Add propionyl chloride dropwise. The yellow color may shift intensity.

  • Warm to room temperature and stir for 2 hours.

  • Quench: Carefully add saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hexanes/EtOAc or perform flash chromatography.

    • Checkpoint: Product is a bright yellow crystalline solid .

Protocol B: The Crimmins Asymmetric Aldol Reaction ( Mediated)

This method preferentially yields the "Evans-Syn" adduct (2S, 3R stereochemistry from the S-auxiliary).

Reagents:

  • N-Propionyl auxiliary (1.0 equiv)

  • 
     (1.0 - 1.1 equiv)
    
  • (-)-Sparteine (2.0 - 2.5 equiv) OR DIPEA (1.0 equiv for non-chelated pathways)

  • Aldehyde (1.1 equiv)[7][8]

  • DCM (anhydrous)

Procedure:

  • Dissolve the N-propionyl auxiliary in anhydrous DCM (0.1 M) and cool to 0°C .

  • Add

    
     dropwise.
    
    • Observation: The solution will turn a deep orange-red or dark red, indicating the formation of the titanium complex.

  • Stir for 5 minutes, then add (-)-sparteine dropwise.

    • Note: The mixture may become heterogeneous (slurry).

  • Cool the reaction mixture to -78°C . Stir for 20 minutes to ensure complete enolization.

  • Add the aldehyde (neat or in minimal DCM) dropwise down the side of the flask.

  • Stir at -78°C for 1–4 hours. Monitor by TLC (look for the disappearance of the less polar starting material; the product is usually more polar).

  • Quench: Add saturated aqueous

    
     at -78°C. Warm to room temperature.
    
  • Workup: The titanium salts often form an emulsion. Filter through a pad of Celite if necessary, or use a tartrate wash (Rochelle's salt) to solubilize titanium. Extract with DCM.[9]

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc).

Stereochemical Outcome: Using 1 equiv


 and >2 equiv (-)-sparteine typically yields the Syn  aldol with >95:5 dr.[1][2]
Protocol C: "Soft" Cleavage (Direct Aminolysis)

The major advantage over oxazolidinones. This reaction proceeds without Lewis acid activation (like


), preserving sensitive functional groups.

Reagents:

  • Aldol Adduct (1.0 equiv)[6]

  • Amine (e.g., Benzylamine, Morpholine) (3.0 - 5.0 equiv)

  • Solvent: DCM or THF

Procedure:

  • Dissolve the yellow aldol adduct in DCM (0.1 M).

  • Add the amine (3–5 equiv).

  • Stir at room temperature.

    • Visual Endpoint: The reaction is complete when the solution loses its intense yellow color (reverting to the pale color of the free auxiliary or becoming colorless if the auxiliary is washed out).

    • Time: Typically 1–6 hours (Oxazolidinones often require days or reflux without

      
      ).
      
  • Workup: Wash with 1N HCl (to remove excess amine) and 1N NaOH (to recover the cleaved auxiliary as the thiolate).

    • Recovery: Acidify the NaOH layer to recover the chiral auxiliary precipitate (recyclable).

Data Summary & Troubleshooting

Comparative Selectivity Table
ConditionLewis AcidBaseMajor IsomerTypical dr
Crimmins A

(1 eq)
(-)-Sparteine (2 eq)Evans Syn >98:2
Crimmins B

(1 eq)
DIPEA (1 eq)Anti or Non-Evans Syn*Variable
Nagao (Original)

N-ethylpiperidineSyn >90:10
Evans (Mg)


Anti >95:5

*Note: Selectivity in "Condition B" is highly substrate-dependent. For reliable Anti-aldol, the Magnesium protocol is preferred.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete EnolizationEnsure

is fresh (should be clear/yellow, not cloudy). Ensure temp is strictly 0°C during enolization before cooling.
Poor Selectivity Temperature FluctuationThe -78°C temperature is critical during aldehyde addition. Use an internal thermometer.
Emulsions Titanium HydroxidesUse saturated Rochelle's salt (Sodium Potassium Tartrate) solution during workup and stir vigorously for 1 hour.
No Reaction (Cleavage) Steric HindranceIf using bulky amines, switch solvent to THF and heat to 40°C. The thione is reactive, but sterics still apply.

Mechanistic Visualization: The Transition State

The high stereocontrol is governed by the chelated transition state. The Titanium atom locks the auxiliary and the enolate oxygen.

TS Figure 2: Zimmerman-Traxler Transition State (Syn-Selective) cluster_logic Ti Ti(IV) O_Enolate O (Enolate) Ti->O_Enolate S_Thione S (Thione) Ti->S_Thione Chelation O_Aldehyde O (Aldehyde) Ti->O_Aldehyde Auxiliary Auxiliary Backbone O_Enolate->Auxiliary S_Thione->Auxiliary R_Group R-CHO (Equatorial) R_Group->O_Aldehyde Approach

Caption: The Titanium(IV) center chelates the enolate oxygen and the thione sulfur. The aldehyde approaches from the face opposite the auxiliary's isopropyl group.

References

  • Nagao, Y., et al. (1986). "Asymmetric acylation of chiral 1,3-thiazolidine-2-thiones." Journal of the American Chemical Society.

  • Crimmins, M. T., & King, B. W. (2000). "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[3] Organic Letters.

  • Crimmins, M. T., et al. (2001).[5][10] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." Journal of Organic Chemistry.

  • Urpí, F., et al. (2009). "Titanium Enolates of N-Acyl-1,3-thiazolidine-2-thiones in Asymmetric Aldol Reactions." Chemical Reviews.

  • Ren, Y., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules.

Sources

reaction conditions for aminolysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Reaction Conditions for the Aminolysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Audience: Researchers, scientists, and drug development professionals.

Guide to Amide Synthesis via Aminolysis of N-Acyl Thiazolidinethiones

Introduction: The Utility of N-Acyl Thiazolidinethiones in Amide Bond Formation

The synthesis of amides is a cornerstone of organic and medicinal chemistry, fundamental to the construction of peptides, pharmaceuticals, and advanced materials.[] While direct condensation of carboxylic acids and amines is possible, it often requires high temperatures or the use of coupling agents, which can introduce side reactions and purification challenges.[2][3][4] A more efficient strategy involves the "activation" of the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride, anhydride, or an active ester.[5][6]

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione belongs to the class of N-acyl thiazolidinethiones, which serve as highly effective acylating agents. The thiazolidine-2-thione moiety is an excellent leaving group, rendering the acyl carbonyl highly electrophilic and susceptible to nucleophilic attack by amines.[7] This activation allows the aminolysis reaction to proceed under mild conditions, often at room temperature and without the need for additional catalysts, offering high yields and excellent functional group tolerance. This guide provides a detailed exploration of the reaction mechanism, optimization of conditions, and a step-by-step protocol for this robust transformation.

Reaction Mechanism: A Stepwise Pathway

The aminolysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a classic example of a nucleophilic acyl substitution reaction.[8] The process occurs via a well-established stepwise mechanism involving a tetrahedral intermediate.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbonyl carbon of the N-acyl thiazolidinethione. This forms a transient, zwitterionic tetrahedral intermediate.[4]

  • Proton Transfer: A proton is typically transferred from the now positively charged nitrogen to a base. In many cases, a second molecule of the reacting amine can serve as the base, facilitating this step.[9][10]

  • Intermediate Collapse & Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the 1,3-thiazolidine-2-thione anion. This anion is a stable species due to resonance delocalization, making it an excellent leaving group.

  • Final Product Formation: The thiazolidinethione anion is protonated during workup to regenerate the neutral 1,3-thiazolidine-2-thione, yielding the desired amide product.

Caption: The aminolysis mechanism proceeds via nucleophilic acyl substitution.

Optimizing Reaction Conditions: A Practical Guide

The success of the aminolysis reaction hinges on the careful selection of several key parameters.

  • Choice of Amine: Both primary and secondary amines are suitable nucleophiles for this reaction.[4] Sterically hindered amines may react more slowly and might require elevated temperatures to achieve a reasonable reaction rate. Tertiary amines will not form stable amides as they lack a proton on the nitrogen to be removed.[4]

  • Solvent Selection: Aprotic solvents are generally preferred to avoid competing reactions with the solvent. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate (EtOAc) are excellent choices. The polarity of the solvent can influence reaction rates; more polar aprotic solvents like MeCN can sometimes accelerate the reaction.[9]

  • Temperature Control: Due to the high reactivity of the N-acyl thiazolidinethione, most aminolysis reactions proceed smoothly at room temperature (20-25 °C). For less reactive or sterically hindered amines, gentle heating (40-60 °C) may be necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.

  • Stoichiometry and Catalysis: Typically, a slight excess of the amine (1.1 to 1.5 equivalents) is used to ensure complete consumption of the starting acylating agent. The reaction is generally self-catalyzing, as an additional molecule of the amine can act as a base to facilitate proton transfer from the tetrahedral intermediate.[10] Therefore, an external catalyst is usually not required.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the aminolysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione with various amines, illustrating the versatility of this method.

EntryAmine (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Benzylamine (1.2)DCM252>95
2Aniline (1.2)THF254>95
3Morpholine (1.2)MeCN251>98
4Diethylamine (1.5)EtOAc40692
5tert-Butylamine (1.5)THF501285
Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of N-benzyl-4-methoxybenzamide from 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione and benzylamine.

Materials and Reagents:

  • 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.0 eq)

  • Benzylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Experimental Workflow Diagram:

Caption: Step-by-step workflow for aminolysis and product isolation.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (e.g., 2.53 g, 10 mmol, 1.0 eq). Dissolve the solid in anhydrous dichloromethane (50 mL).

  • Amine Addition: While stirring the solution at room temperature, add benzylamine (e.g., 1.29 g, 12 mmol, 1.2 eq) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system) every 30 minutes. The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting thiazolidinethione.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess benzylamine.

    • Wash with saturated NaHCO₃ solution (1 x 25 mL) to neutralize any remaining acid.

    • Wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc).

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford N-benzyl-4-methoxybenzamide as a white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References
  • Zhang, Y., et al. (2018). Mechanism for acetic acid-catalyzed ester aminolysis. Royal Society of Chemistry.
  • Fiveable. (2025). Aminolysis Definition. Fiveable Organic Chemistry.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis. BOC Sciences Tech Center.
  • Wikipedia. (n.d.). Aminolysis. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Organic Chemistry Portal.
  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. OrgoSolver.
  • Briody, R. G., & Satchell, D. P. N. (1968). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 88-92.
  • Crimmins, M. T., & Chaudhary, K. (2000). Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. Organic Letters, 2(6), 775-777.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Università di Sassari.
  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
  • Pious, A., et al. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Cereda, E., et al. (1995). N-acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents. Journal of Medicinal Chemistry, 38(3), 508-525.
  • Gornitzka, H. (n.d.). Acylation of an Amino Acid Active Ester. Science of Synthesis.
  • Wassenaar, J., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11833.
  • Wikipedia. (n.d.). Ammonolysis. Wikipedia.
  • Bezuidenhout, D. I. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria.
  • Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps.
  • Chem-Impex. (n.d.). 3-Acetylthiazolidine-2-thione. Chem-Impex.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
  • Cui, Z., et al. (2019). Synthesis and bioactivity of 1,3-thiazolidine-2-thione derivatives against type III secretion system of Xanthomonas oryzae. Bioorganic & Medicinal Chemistry, 27(18), 115033.
  • Al-Mulla, A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • Kumar, T. S., et al. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. Research Journal of Pharmacy and Technology, 12(1), 127-132.

Sources

Application Note: Monitored Amide Bond Formation using 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione , a specialized "active amide" reagent used for highly selective and self-indicating amide bond formation.

Executive Summary

In complex organic synthesis and peptide chemistry, standard coupling reagents (EDC, HATU) often lack chemoselectivity and visual feedback. 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (an analog of Nagao’s Reagent ) serves as a pre-activated acylating agent that solves these problems.

This reagent is characterized by its bright yellow color , which originates from the


 transition of the 

-acyl thione chromophore. Upon reaction with an amine, the acyl group is transferred, releasing the colorless free thiazolidine-2-thione. This provides a built-in visual endpoint : the reaction is complete when the yellow color disappears. Furthermore, its unique electronic structure allows for chemoselective acylation of amines in the presence of free hydroxyl groups, a feat difficult to achieve with acid chlorides.

Mechanism of Action

The reagent functions as an activated amide. The thione sulfur atom exerts a strong inductive effect and resonance demand on the ring nitrogen, making the exocyclic carbonyl carbon highly electrophilic.

Reaction Pathway[1][2]
  • Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the 4-methoxybenzoyl group.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse & Release: The thiazolidine-2-thione ring is expelled as a stable leaving group (pseudo-halide).

  • Color Change: The extended conjugation of the

    
    -acyl thione system (Yellow) is broken, yielding the amide (Colorless) and the free thione (Colorless/Pale).
    
Visualizing the Pathway

ReactionMechanism cluster_visual Visual Monitoring Reagent 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione (Bright Yellow) Inter Tetrahedral Intermediate Reagent->Inter + Amine Amine Primary/Secondary Amine Amine->Inter Product 4-Methoxybenzamide Product (Colorless) Inter->Product Acyl Transfer Byproduct 1,3-Thiazolidine-2-thione (Leaving Group) Inter->Byproduct Expulsion

Caption: Reaction pathway showing the transformation from the yellow N-acyl reagent to the colorless amide product.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Use this protocol if the pre-activated reagent is not commercially available.

Reagents:

  • 4-Methoxybenzoic acid (10 mmol)

  • 1,3-Thiazolidine-2-thione (10 mmol)

  • DCC (Dicyclohexylcarbodiimide) (10 mmol)

  • DMAP (Catalytic amount, 0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 4-methoxybenzoic acid (1.52 g) and 1,3-thiazolidine-2-thione (1.19 g) in anhydrous DCM (30 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP (122 mg).

  • Coupling: Add DCC (2.06 g) portion-wise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight. The solution will turn bright yellow .

  • Filtration: Filter off the white precipitate (DCU byproduct) using a sintered glass funnel.

  • Purification: Wash the yellow filtrate with 5% NaHCO₃, water, and brine. Dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo. Recrystallize the yellow solid from EtOAc/Hexanes to obtain pure 3-(4-methoxybenzoyl)-1,3-thiazolidine-2-thione.

Protocol B: Monitored Amide Coupling

This is the core application for attaching the 4-methoxybenzoyl group to a target amine.

Reagents:

  • 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.0 eq)

  • Target Amine (1.0 - 1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.1 eq)

  • Solvent: DCM, THF, or DMF (depending on amine solubility)

Procedure:

  • Setup: Dissolve 3-(4-methoxybenzoyl)-1,3-thiazolidine-2-thione in DCM (0.1 M concentration). Note the intense yellow color .

  • Addition: Add the target amine to the stirring solution.

  • Base: Add TEA.

  • Monitoring: Stir at room temperature.

    • Visual Check: Watch for the disappearance of the yellow color.[1]

    • Timeline: Simple amines react in <1 hour. Sterically hindered amines may take 4–12 hours.

  • Completion: Once the solution is colorless (or pale), the reaction is complete.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess amine and base).

    • Wash with 1M NaOH (Critical: This removes the free thiazolidine-2-thione byproduct, which is acidic/soluble in base).

    • Dry organic layer (MgSO₄) and concentrate.

Performance Data & Chemoselectivity

One of the defining features of this reagent is its ability to discriminate between nucleophiles. Unlike acid chlorides, which react indiscriminately with amines and alcohols, 3-acyl-1,3-thiazolidine-2-thiones are highly chemoselective for amines .

Comparative Reactivity Table
Nucleophile TypeReaction with Acid ChlorideReaction with Thiazolidine-2-thione ReagentOutcome
Primary Amine Instant, ExothermicFast (< 1 hr)Amide (High Yield)
Secondary Amine FastModerate (1-4 hrs)Amide (Good Yield)
Primary Alcohol Fast (Esters formed)No Reaction (at RT)Chemoselective Protection
Secondary Alcohol ModerateNo Reaction Chemoselective Protection
Thiol Fast (Thioesters)Slow / EquilibriumPreferential Amidation
Chemoselectivity Workflow

The following diagram illustrates the decision process for selecting this reagent over standard coupling agents.

Sources

Application Notes and Protocols: Lewis Acid Catalysis with 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Acyl Thiazolidinethiones in Modern Synthesis

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount, particularly in the development of chiral drug candidates. Among the arsenal of chiral auxiliaries, N-acyl thiazolidinethiones have emerged as powerful tools for asymmetric transformations. Their rigid heterocyclic framework and the unique electronic properties of the thionoacyl group provide a well-defined chiral environment, enabling high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. The 1,3-thiazolidine-2-thione scaffold, in particular, offers distinct advantages in chelation control with Lewis acids, directing the approach of incoming reagents with remarkable precision.

This application note focuses on the utility of a specific N-acyl thiazolidinethione, 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione , in Lewis acid-catalyzed reactions. The presence of the p-methoxybenzoyl group can influence the electronic nature of the acyl group and may offer opportunities for fine-tuning reactivity and selectivity. We will delve into the mechanistic underpinnings of Lewis acid catalysis with this class of compounds and provide a detailed, adaptable protocol for an asymmetric aldol reaction, a cornerstone of complex molecule synthesis.

Mechanistic Principles: Lewis Acid Activation and Stereochemical Control

Lewis acid catalysis is a fundamental strategy in organic chemistry for enhancing the electrophilicity of a substrate.[1] In the context of N-acyl thiazolidinethiones, the Lewis acid coordinates to one or both of the carbonyl oxygen and the thione sulfur atoms. This coordination polarizes the N-acyl group, facilitating the formation of a chiral enolate upon treatment with a suitable base. The choice of Lewis acid is critical, as it dictates the geometry of the resulting metal enolate and, consequently, the stereochemical outcome of the reaction.[2][3]

Commonly employed Lewis acids in conjunction with N-acyl thiazolidinethiones include titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and magnesium bromide (MgBr₂).[2][3] The formation of a rigid, chelated transition state is often invoked to explain the high diastereoselectivity observed in these reactions.

Visualizing the Catalytic Cycle

Lewis Acid Catalysis with N-Acyl Thiazolidinethione cluster_0 Catalytic Cycle cluster_1 Reactants & Products A N-Acyl Thiazolidinethione + Lewis Acid B Chelated Complex A->B Coordination C Enolate Formation (Base) B->C Deprotonation D Chiral Enolate C->D E Aldehyde Addition D->E Nucleophilic Attack F Aldol Adduct Complex E->F G Product Release & Catalyst Regeneration F->G Workup G->A H Aldol Product G->H Aldehyde Aldehyde Base Base Lewis Acid Lewis Acid N-Acyl Thiazolidinethione N-Acyl Thiazolidinethione Aldol Product Aldol Product

Caption: Generalized workflow of a Lewis acid-catalyzed aldol reaction.

Application: Asymmetric Aldol Addition

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. The use of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione as a chiral auxiliary allows for the diastereoselective addition of its enolate to an aldehyde.

Key Considerations for Protocol Development
  • Choice of Lewis Acid and Base: The combination of Lewis acid and a hindered amine base (e.g., triethylamine or N,N-diisopropylethylamine) is crucial for efficient enolization and high stereoselectivity.

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (CH₂Cl₂) are typically used to prevent interference with the Lewis acid.

  • Temperature: Reactions are generally conducted at low temperatures (e.g., -78 °C) to enhance selectivity and minimize side reactions.

Detailed Protocol: Asymmetric Aldol Reaction of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione with an Aldehyde

This protocol describes a general procedure for the Lewis acid-mediated asymmetric aldol reaction. Researchers should optimize the conditions for their specific aldehyde substrate.

Materials and Reagents
ReagentM.W.Amount (for 1 mmol scale)Purity
3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione267.35267 mg (1.0 mmol)>98%
Titanium tetrachloride (TiCl₄)189.681.1 mL (1.0 M in CH₂Cl₂)Anhydrous
Triethylamine (TEA)101.190.15 mL (1.1 mmol)Anhydrous, distilled
Aldehyde (e.g., isobutyraldehyde)72.110.11 mL (1.2 mmol)Anhydrous, distilled
Dichloromethane (CH₂Cl₂)84.9310 mLAnhydrous
Saturated aqueous NH₄Cl solution10 mL
Anhydrous Magnesium Sulfate (MgSO₄)As needed
Experimental Procedure
  • Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (1.0 equiv).

  • Inert Atmosphere: Place the flask under a positive pressure of argon or nitrogen.

  • Dissolution: Add anhydrous dichloromethane (CH₂Cl₂) (5 mL per 1 mmol of the thiazolidinethione).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (1.1 equiv) in dichloromethane dropwise via syringe. The solution will typically turn a deep color. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (1.1 equiv) dropwise. The reaction mixture will likely become darker. Stir for an additional 30-60 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy N-acylthiazolidinethione.

  • Characterization: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Experimental Workflow Diagram

Aldol Reaction Workflow A 1. Add 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione to a flame-dried flask under Argon B 2. Add anhydrous CH2Cl2 and cool to -78 °C A->B C 3. Add TiCl4 solution dropwise B->C D 4. Add Triethylamine dropwise C->D E 5. Add Aldehyde dropwise D->E F 6. Stir at -78 °C and monitor by TLC E->F G 7. Quench with saturated aq. NH4Cl F->G H 8. Warm to room temperature and perform aqueous workup G->H I 9. Dry organic layer and concentrate H->I J 10. Purify by flash column chromatography I->J K 11. Characterize and determine diastereomeric ratio J->K

Caption: Step-by-step experimental workflow for the asymmetric aldol reaction.

Troubleshooting and Considerations

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The Lewis acid is highly sensitive to moisture. Incomplete enolate formation can also lead to lower yields; consider extending the stirring time after base addition.

  • Low Diastereoselectivity: The reaction temperature is critical. Ensure the internal temperature is maintained at -78 °C. The choice of Lewis acid can also significantly impact selectivity; screening other Lewis acids like MgBr₂·OEt₂ may be beneficial.[3]

  • Removal of the Chiral Auxiliary: The thiazolidinethione auxiliary can be readily cleaved under various conditions to reveal the corresponding carboxylic acid, ester, or amide, allowing for further synthetic manipulations.

Conclusion

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a valuable chiral auxiliary for Lewis acid-catalyzed asymmetric reactions. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore its utility in the stereoselective synthesis of complex molecules. The robust nature of the thiazolidinethione scaffold, combined with the predictable stereochemical outcomes, makes it an attractive tool for drug discovery and development programs where chiral purity is of utmost importance.

References

  • Crimmins, M. T., & Chaudhary, K. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]

  • Calter, M. A., et al. (2002). Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. Organic Letters, 4(8), 1249–1252. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. In Wikipedia. Retrieved from [Link]

  • Mukaiyama, T. (1982). The aldol reaction. A new method for the stereoselective construction of carbon-carbon bonds. Organic Reactions, 28, 203-331. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The aldol reaction: a powerful tool in the synthesis of natural products. Angewandte Chemie International Edition, 41(22), 4286-4290. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Yield Optimization & Troubleshooting for N-Acylation of Thiazolidine-2-thione

Executive Summary

You are experiencing suboptimal yields in the synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione . This reaction involves the N-acylation of 1,3-thiazolidine-2-thione (Nagao auxiliary) with 4-methoxybenzoyl chloride.

The Root Cause typically lies in two competing factors:

  • Electronic Deactivation: The p-methoxy group donates electron density into the carbonyl carbon (resonance effect), making the acyl chloride significantly less electrophilic than standard benzoyl chloride.

  • Thermodynamic vs. Kinetic Control: While N-acylation is the thermodynamic product, kinetic S-acylation or hydrolysis of the sluggish acyl chloride can dominate if conditions are not rigorously controlled.

Module 1: The Optimized Protocol

Do not rely on standard "Schotten-Baumann" conditions (aq. NaOH) for this specific derivative.[1] The deactivation from the methoxy group requires a water-free, catalytic nucleophilic activation strategy.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,3-Thiazolidine-2-thione 1.0NucleophileMust be dry (yellow crystals).
4-Methoxybenzoyl chloride 1.2ElectrophileExcess required to account for hydrolysis/sluggishness.
Triethylamine (TEA) 1.5BaseScavenges HCl.
DMAP 0.1-0.2CatalystCRITICAL: Forms a reactive N-acylpyridinium intermediate.
DCM (Anhydrous) [0.2 M]SolventStandard concentration.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solubilization: Dissolve 1,3-thiazolidine-2-thione (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM.

  • Deprotonation: Cool to 0 °C . Add Triethylamine (1.5 equiv) dropwise. Stir for 15 minutes.

    • Observation: The bright yellow solution may darken slightly.

  • Acylation: Add 4-methoxybenzoyl chloride (1.2 equiv) dropwise as a solution in minimal DCM.

    • Note: Do not add solid chloride directly; it creates local hotspots favoring side reactions.

  • Reaction: Allow to warm to Room Temperature (25 °C) .

    • Time: Due to the 4-OMe group, stir for 6–12 hours (standard benzoyl takes ~2-3h).

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with saturated

    
     (removes unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol or DCM/Hexanes is preferred over chromatography to avoid silica-induced hydrolysis.

Module 2: Mechanism & Logic (Why this works)

The following diagram illustrates the critical role of DMAP in overcoming the low reactivity of the 4-methoxybenzoyl chloride.

ReactionMechanism Reagents Reagents: Thiazolidine-2-thione + 4-OMe-Ph-COCl DirectAttack Path A: Direct Attack (Slow due to 4-OMe) Reagents->DirectAttack No Catalyst DMAP_Int Path B: DMAP Activation (Acyl-pyridinium salt) Reagents->DMAP_Int with DMAP Tetrahedral Tetrahedral Intermediate DirectAttack->Tetrahedral Slow DMAP_Int->Tetrahedral Fast Attack by Thione Product Product: N-Acyl Thiazolidine-2-thione Tetrahedral->Product Rearrangement/Elimination SideProduct Side Product: S-Acyl Isomer Tetrahedral->SideProduct Kinetic Trap (Low Temp)

Figure 1: Mechanistic pathway highlighting the necessity of DMAP activation (Path B) to overcome the electronic deactivation of the electrophile.

Module 3: Troubleshooting Guide (FAQ)

Q1: The product is an oil/gum, but it should be a solid. What happened?

Diagnosis: This is likely "Oiling Out" due to impurities (unreacted acyl chloride or solvent retention). Fix:

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Let it cool very slowly to room temperature.

  • If it still oils out, scratch the glass with a spatula or add a seed crystal.

  • Alternative: Triturate the oil with cold Hexanes to induce precipitation.

Q2: My yield is low (<40%), and I see a white solid precipitate.

Diagnosis: Hydrolysis. The white solid is likely 4-methoxybenzoic acid, formed by moisture attacking your acyl chloride before the thione could. Fix:

  • Ensure DCM is distilled over

    
     or from a solvent system.
    
  • Increase the acyl chloride equivalents to 1.5.

  • Switch Base: If TEA is insufficient, use Sodium Hydride (NaH) (1.1 equiv) in THF at 0 °C. NaH ensures irreversible deprotonation of the thione, making it a "harder" nucleophile.

Q3: The product color is wrong.
  • Bright Yellow: Correct (Target Product).

  • Pale Yellow/White: Hydrolysis (Carboxylic acid or free thione).

  • Dark Orange/Red: Decomposition or Polymerization.

  • Fix: If dark, filter through a short pad of silica gel immediately (elute with 20% EtOAc/Hexanes). Do not leave on silica for long; these compounds are slightly acid-sensitive.

Q4: I suspect S-acylation instead of N-acylation.

Diagnosis: Kinetic control favors attack at the Sulfur (S-acyl), while thermodynamic control favors Nitrogen (N-acyl). Fix:

  • Check TLC: S-acyl products usually have significantly different

    
     values.
    
  • Thermodynamic Push: Reflux the reaction for 1 hour at the end. The S-acyl intermediate often rearranges to the N-acyl product under thermal conditions.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experiment.

TroubleshootingTree Start Start: Low Yield Analysis CheckTLC Check TLC of Crude Start->CheckTLC Unreacted Starting Material Remains? CheckTLC->Unreacted YesRemains Yes: Reaction Stalled Unreacted->YesRemains NoRemains No: Decomposition/Loss Unreacted->NoRemains Action1 Add 0.2 eq DMAP Increase Time YesRemains->Action1 If using TEA Action2 Switch to NaH/THF (Stronger Nucleophile) YesRemains->Action2 If DMAP fails Action3 Check Moisture (Hydrolysis) NoRemains->Action3 White Solid Present Action4 Avoid Silica Column Recrystallize only NoRemains->Action4 Lost during workup

Figure 2: Decision matrix for diagnosing yield failures.

References

  • Nagao, Y., Seno, K., Kawabata, K., et al. (1984). Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient synthesis of amides and peptides.Chemical and Pharmaceutical Bulletin, 32(7), 2687-2696.

  • Delaunay, D., Toupet, L., & Le Corre, M. (1995). Acylation of 1,3-thiazolidine-2-thione: Control of S- vs N-acylation.Journal of Organic Chemistry, 60(20), 6600-6603.

  • Crimmins, M. T., & Chaudhary, K. (2005). Titanium enolates of thiazolidinethione chiral auxiliaries: Versatile tools for asymmetric synthesis.Organic Syntheses, 82, 93.

  • BenchChem Technical Support. (2025). Purification of 1,3-Thiaselenole-2-thione Compounds.

Sources

preventing hydrolysis of N-acyl thiazolidine-2-thione intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: N-Acyl Thiazolidine-2-thione Stability

Current Status: Operational Support Ticket: #982-NAGAO-HYD Subject: Preventing Hydrolysis of N-Acyl Thiazolidine-2-thione Intermediates Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Basics

Welcome to the technical support hub for Nagao/Crimmins auxiliary chemistry. The N-acyl thiazolidine-2-thione is a powerful "activated amide" used primarily for asymmetric aldol reactions and acylations.

The Core Problem: The very feature that makes this auxiliary effective—the activated C-N bond—makes it susceptible to unwanted hydrolysis. The thione moiety pulls electron density from the nitrogen, reducing the orbital overlap with the exocyclic carbonyl. This renders the carbonyl significantly more electrophilic than a standard amide, inviting attack by water.

The Visual Diagnostic (The "Canary in the Coal Mine"):

  • Intact Intermediate: Bright Yellow (Oil or Solid).

  • Hydrolyzed Byproducts: Colorless/White (Carboxylic acid + Free Thiazolidine-2-thione).

  • Rule of Thumb: If your bright yellow reaction mixture fades to pale yellow or colorless during workup, you have hydrolyzed the auxiliary.

Mechanism of Failure

Understanding the enemy is the first step to defeating it. Hydrolysis occurs via nucleophilic attack of water at the exocyclic carbonyl. This is accelerated by both high pH (hydroxide attack) and Lewis Acids (activation of the carbonyl).

HydrolysisMechanism Start N-Acyl Thiazolidine-2-thione (Bright Yellow) Inter Tetrahedral Intermediate (Unstable) Start->Inter Nucleophilic Attack (Rate Limiting) Water H2O / OH- Water->Inter End1 Carboxylic Acid (Colorless) Inter->End1 Collapse End2 Free Thiazolidine-2-thione (Colorless Solid) Inter->End2 C-N Bond Cleavage

Figure 1: The hydrolysis pathway. Note that the yellow chromophore is specific to the conjugated N-acyl system. Cleavage destroys the conjugation, resulting in color loss.

Troubleshooting Guides (Step-by-Step)

Module A: Synthesis & Storage (Prevention at Source)

Issue: "My starting material contains free thione before I even start the reaction."

Root Cause: Moisture in storage or improper acylation conditions. The Fix:

  • Acylation Protocol: When synthesizing the N-acyl intermediate (e.g., from acid chloride + thiazolidine-2-thione), use a non-nucleophilic base like NaH or DIPEA in dry THF. Avoid aqueous workups if possible; filter off the salt and concentrate.

  • Storage: These intermediates are stable for months if stored correctly.

    • Temperature: -20°C.

    • Atmosphere: Argon/Nitrogen (essential).

    • State: Solid state is preferred over oil. If it is an oil, store as a concentrated solution in dry benzene (freezes at 5°C) or toluene, only if you can ensure the solvent is dry.

Module B: Reaction Conditions (The Aldol/Acylation)

Issue: "The reaction turned pale, and yield is low."

Context: Common in Crimmins Aldol reactions using TiCl₄. Root Cause: Titanium(IV) is a strong Lewis Acid. If the reaction is not quenched correctly, or if "wet" base is used, Ti(IV) will activate the auxiliary carbonyl for hydrolysis by trace water.

Protocol:

  • Reagent Quality: Ensure TiCl₄ is clear/light yellow, not dark/fuming heavily (indicates HCl/hydrolysis).

  • Base Stoichiometry: In Ti-mediated aldols, you typically use >2 equivalents of base (e.g., DIPEA, (-)-Sparteine).

    • Eq 1: Neutralizes the HCl released from TiCl₄ + Enolization.

    • Eq 2: Scavenges protons during the reaction.

    • Failure Mode: If you run out of base, the solution becomes acidic. Acid + TiCl₄ + Auxiliary = Rapid Hydrolysis.

  • Quench: Do not dump the reaction into water. Quench with saturated NH₄Cl or pH 7 phosphate buffer at -78°C or 0°C to destroy the Ti-complex gently before warming.

Module C: Purification & Workup (The Danger Zone)

Issue: "I see the product on TLC, but it disappears after column chromatography."

Root Cause: Silica gel is naturally slightly acidic (pH 4-5) and contains bound water. This environment is perfect for hydrolyzing activated amides.

The "Buffered Silica" Protocol:

  • TLC Check: If your compound streaks on TLC, it is decomposing.

  • Pre-treatment: Slurry your silica gel in the eluent + 1% Triethylamine (Et3N) .

  • The Column:

    • Run the column with 0.5% Et3N in the mobile phase.

    • Speed is key: Do not let the compound sit on the silica overnight. Flash chromatography is mandatory.

  • Alternative: Use neutral alumina (though separation resolution may differ).

Comparative Data: Stability Metrics

ConditionStability RatingHalf-Life (Approx.)Visual Cue
pH 7.0 (Phosphate Buffer) High> 24 HoursYellow
pH 10+ (NaOH/KOH) Critical Failure< 5 MinutesFades to Colorless
pH 1-3 (Acidic) ModerateHoursSlow Fade
Silica Gel (Untreated) Poor1-4 HoursStreaking on TLC
Silica Gel (+1% Et3N) Good> 12 HoursClean Spot

Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

TroubleshootingTree Q1 Is the crude mixture YELLOW? Q2 Check TLC: Is free thione present? Q1->Q2 Yes (Yellow) Result1 Hydrolysis occurred DURING reaction. Check Anhydrous conditions. Q1->Result1 No (Colorless) Result2 Hydrolysis occurred DURING Workup. Check Quench pH. Q2->Result2 Yes (High amount) Result3 Intact Intermediate. Proceed to Buffered Column. Q2->Result3 No (Trace/None)

Figure 2: Diagnostic logic flow for identifying the stage of hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use NaHCO3 for the workup? A: Yes, but be careful. While weak bases are generally safe, saturated NaHCO3 can sometimes be too basic (pH ~8.5) if the contact time is long. A pH 7 phosphate buffer is safer for extremely sensitive derivatives.

Q: My product is an oil and I can't get it to crystallize. Is it pure? A: N-acyl thiazolidine-2-thiones are often oils. Check the 1H NMR.

  • Diagnostic Signal: Look for the thiazolidine ring protons. In the N-acyl derivative, the triplets at ~3.2 ppm and ~4.5 ppm are distinct. In the free thione, they shift significantly.

  • Color Check: If it's an oil, it must be yellow. If it's a colorless oil, it's likely the hydrolyzed acid or just the free thione.

Q: Why use this auxiliary if it's unstable? A: The instability is the trade-off for reactivity. The "soft" nucleophilicity of the sulfur allows for highly selective titanium enolate formation (Crimmins method) and very mild reductive cleavage (e.g., to aldehydes using DIBAL-H) that Evans auxiliaries (oxazolidinones) cannot easily achieve [1].

References

  • Nagao, Y., Seno, K., Kawabata, K., et al. (1984). Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thione: A new convenient synthesis of amides. Chemical and Pharmaceutical Bulletin.

  • Crimmins, M. T., King, B. W., & Tabet, E. A. (1997). Asymmetric Aldol Additions with Titanium Enolates of Acylthiazolidinethiones: Dependence of Selectivity on Amine Base. Journal of the American Chemical Society.[1]

  • Ren, Y., et al. (2002). Mechanism of the Hydrolysis of N-Acyl Thiazolidine-2-thiones. Journal of Organic Chemistry.[2]

  • Delaunay, D., Toupet, L., & Le Corre, M. (1995). Use of N-acyl thiazolidine-2-thione as a mild and selective acylating agent. Journal of Organic Chemistry.[2]

Sources

Technical Support Center: Purification of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to help you navigate the challenges you might encounter.

Introduction to Purification Strategies

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a member of the N-acylthiazolidinethione family, a class of compounds often used as chiral auxiliaries and intermediates in organic synthesis. Achieving high purity of this compound is critical for subsequent reactions and biological assays. The primary methods for purification are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione?

A1: The most probable impurities are unreacted starting materials, namely 1,3-thiazolidine-2-thione and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid if the acid chloride hydrolyzes). Additionally, side-products from potential secondary reactions may be present, although these are generally in minor quantities if the reaction conditions are well-controlled.

Q2: Which purification method is generally preferred for this compound?

A2: For crude material that is relatively clean (as determined by a preliminary analytical technique like TLC or ¹H NMR), recrystallization is often the most efficient method for obtaining highly pure material. If the crude product contains multiple impurities or impurities with similar polarity to the desired product, column chromatography is the recommended approach.

Q3: What are the best solvents for recrystallizing 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione?

A3: Based on the polarity of the molecule, a good starting point for recrystallization is a mixed solvent system. Common and effective choices for similar N-acylated thiazolidinethiones include ethanol/water or isopropanol/water. Pure ethanol can also be a suitable solvent.[1][2][3] A small-scale solvent screen is always recommended to determine the optimal solvent or solvent mixture for your specific batch.

Q4: How should I store the purified 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione?

A4: While specific stability data for this compound is not extensively published, general best practices for N-acylthiazolidinethiones suggest storing the purified solid in a tightly sealed container in a cool, dry, and dark place. Exposure to light and moisture should be minimized to prevent potential degradation over long-term storage.[4][5]

Q5: My purified compound has a broad melting point range. What does this indicate?

A5: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. If you observe a broad range, further purification by either recrystallization or column chromatography is necessary.

Troubleshooting Purification Challenges

This section addresses common problems encountered during the purification of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione and provides systematic solutions.

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent polarity is too high, causing the compound to separate as a liquid at a temperature above its melting point.1. Add a small amount of a less polar co-solvent (e.g., water if using ethanol) to the hot solution until turbidity is observed, then re-heat to dissolve and cool slowly. 2. Try a different, less polar solvent system.
No crystals form upon cooling. The solution is not supersaturated; either too much solvent was used, or the compound is very soluble at low temperatures.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Gently scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound if available. 4. Cool the solution in an ice bath or refrigerator to further decrease solubility.
Low recovery of the purified compound. The compound has significant solubility in the mother liquor, or too much solvent was used for washing.1. Minimize the amount of solvent used for recrystallization. 2. Ensure the solution is thoroughly cooled before filtration to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. The mother liquor can be concentrated and a second crop of crystals can be collected.
Colored impurities remain in the crystals. The impurity is co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities. Incorrect eluent polarity or stationary phase.1. Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting eluent for similar compounds is a gradient of ethyl acetate in petroleum ether or hexanes.[1] 2. Ensure the silica gel is properly packed to avoid channeling.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 10:1 hexane:ethyl acetate mixture, switch to a 5:1 or 2:1 mixture.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using a 1:1 hexane:ethyl acetate mixture, switch to a 5:1 or 10:1 mixture.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the silica gel, or the column is overloaded.1. Add a small amount of a polar solvent like methanol (e.g., 0.5-1%) to the eluent to reduce tailing. 2. Ensure the amount of crude material loaded is not more than 1-5% of the weight of the silica gel. 3. Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione. The optimal solvent and volumes should be determined by small-scale trials.

Materials:

  • Crude 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • If the solution is colored, and the pure compound is known to be colorless or pale, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid.

  • Reheat the mixture gently until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Column Chromatography

This protocol describes a standard procedure for purification by flash column chromatography.

Materials:

  • Crude 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates with different ratios of petroleum ether and ethyl acetate. A good starting point is a 4:1 petroleum ether:ethyl acetate mixture. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the packed column.

  • Elution: Begin eluting the column with petroleum ether. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 100% petroleum ether to 9:1, then 4:1 petroleum ether:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for choosing a purification method.

PurificationWorkflow Crude_Product Crude 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione TLC_Analysis TLC/¹H NMR Analysis Crude_Product->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Relatively Pure Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue Identified Check_Purity Check Purity (TLC/Melting Point) Start->Check_Purity Impure Product is Impure Check_Purity->Impure Broad MPt / Multiple Spots Low_Yield Low Yield Check_Purity->Low_Yield Pure but Low Amount Identify_Method Purification Method? Impure->Identify_Method Low_Yield->Identify_Method Recrystallization_Troubleshoot Troubleshoot Recrystallization (Solvent, Cooling Rate) Identify_Method->Recrystallization_Troubleshoot Recrystallization Column_Troubleshoot Troubleshoot Column (Eluent, Loading) Identify_Method->Column_Troubleshoot Column Optimize_Recrystallization Optimize Recrystallization (Solvent Volume, Washing) Identify_Method->Optimize_Recrystallization Recrystallization Optimize_Column Optimize Column (Fraction Collection) Identify_Method->Optimize_Column Column Re_Purify Re-purify if necessary Recrystallization_Troubleshoot->Re_Purify Column_Troubleshoot->Re_Purify Optimize_Recrystallization->Re_Purify Optimize_Column->Re_Purify

Caption: Logical steps for troubleshooting purification problems.

References

  • Crimmins, M. T., & Chaudhary, K. (2000). Asymmetric aldol additions with N-acylthiazolidinethiones. Organic Letters, 2(6), 775-777.
  • Nagao, Y., et al. (1981). Asymmetric synthesis of β-lactams with chiral 1,3-thiazolidine-2-thione. Journal of the American Chemical Society, 103(13), 3817-3819.
  • Organic Syntheses, Coll. Vol. 9, p.484 (1998); Vol. 72, p.101 (1995). (Provides procedures for similar compounds).
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE 17(5): e0268123. (2022). [Link]

  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem. 1(5):198-204. (2017). [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 16(11), 1717-1739. (2021). [Link]

  • A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293. [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Journal of Chemical and Pharmaceutical Research, 11(10), 1-6. (2019). [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(4), 481-490. (2022). [Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine-2-thiones: Antibiotic Activity and Revisiting the Mechanism. Molecules, 20(1), 1567-1581. (2015). [Link]

  • DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 80(5), 2843-2854. (2015). [Link]

  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses, 72, 101. (1995). [Link]

  • Magnesium halide-catalyzed anti-aldol reactions of chiral N-acylthiazolidinethiones. Organic Letters, 4(8), 1267-1270. (2002). [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. Cancer Chemotherapy and Pharmacology, 17(1), 1-12. (1986). [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 16(2), 93-99. (1986). [Link]

Sources

solubility issues of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the solubility of this compound in organic solvents. Our goal is to equip you with the knowledge to overcome common experimental hurdles and ensure the success of your research.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section tackles common problems encountered during the dissolution of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Issue 1: The compound is not dissolving in my chosen organic solvent.

Answer:

This is a frequent challenge and can be attributed to a mismatch between the polarity of the compound and the solvent. The principle of "like dissolves like" is fundamental here; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1][2] 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione possesses both polar (e.g., carbonyl, methoxy, thiazolidine-2-thione groups) and non-polar (e.g., benzene ring) regions, giving it a somewhat intermediate polarity.

Troubleshooting Steps:

  • Verify Solvent Polarity: Ensure your chosen solvent's polarity is appropriate. Solvents are broadly classified as polar or non-polar based on their dielectric constant.[3][4] A higher dielectric constant generally indicates a more polar solvent.[4]

  • Systematic Solvent Screening: If the initial solvent is ineffective, a systematic screening process is recommended. Start with solvents of varying polarities. A suggested starting point is to test solubility in a non-polar solvent (e.g., hexane), a solvent of intermediate polarity (e.g., dichloromethane or ethyl acetate), and a polar aprotic solvent (e.g., acetone or acetonitrile).

  • Consider Co-solvency: If single solvents fail, a mixture of solvents, known as co-solvency, can be effective.[5][6] This technique can fine-tune the polarity of the solvent system to better match the solute. For instance, a mixture of a good solvent and a poor solvent can enhance overall solubility. Commonly used solvent mixtures include ethyl acetate/hexane and dichloromethane/hexane.[7]

Issue 2: The compound precipitates out of solution upon cooling.

Answer:

This phenomenon is often due to temperature-dependent solubility. For most solid solutes, solubility increases with temperature.[8][9] When a saturated solution is prepared at an elevated temperature and then cooled, the solubility decreases, leading to precipitation.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the solution at the elevated temperature at which the compound fully dissolved.

  • Prepare a Supersaturated Solution with Caution: In some cases, a supersaturated solution (a solution containing more dissolved solute than it can normally hold at a given temperature) can be prepared by slowly cooling an undisturbed saturated solution. However, these solutions are unstable and prone to rapid crystallization.

  • Re-evaluate Solvent Choice: If temperature control is not feasible, a different solvent system where the compound exhibits higher solubility at room temperature may be necessary. Refer to the solvent screening protocol in Issue 1.

Issue 3: I observe incomplete dissolution, with solid particles remaining.

Answer:

Incomplete dissolution can stem from several factors, including insufficient solvent volume, inadequate mixing, or issues with the compound's purity or particle size.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of your solution may be exceeding the solubility limit of the compound in that specific solvent. Gradually add more solvent while stirring until the solid completely dissolves.

  • Enhance Agitation: Ensure vigorous and consistent mixing. Sonication can be a highly effective method to break up particle agglomerates and enhance the rate of dissolution.

  • Particle Size Reduction: The surface area of a solute plays a crucial role in its dissolution rate.[10] Larger particles dissolve more slowly. If you suspect particle size is a factor, consider techniques like micronization to reduce the particle size and increase the surface area available for solvent interaction.[6][11]

  • Assess Compound Purity: Impurities can affect the solubility of a compound. Verify the purity of your 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione. If necessary, purify the compound using appropriate techniques such as recrystallization or chromatography.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the solubility of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

What is the expected solubility of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in common organic solvents?
How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility in organic solvents increases with temperature.[8][9] This is because the dissolution process for many solids is endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to more effectively solvate the individual molecules.

Can I use a surfactant to improve the solubility of this compound?

Yes, surfactants can be used to increase the solubility of poorly soluble compounds in both aqueous and organic systems.[12] Surfactants work by forming micelles that can encapsulate the solute molecules, effectively increasing their concentration in the bulk solvent. This technique is particularly useful when trying to dissolve a compound in a solvent where it has very low intrinsic solubility.

Are there any safety precautions I should take when working with organic solvents to dissolve this compound?

Absolutely. Always work in a well-ventilated area, preferably within a fume hood, when handling organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using and consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to identify a suitable solvent for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Materials:

  • 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

  • A selection of organic solvents with varying polarities (see table below)

  • Small vials or test tubes

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Heating block or water bath (optional)

Solvent Polarity Table:

SolventPolarity IndexDielectric Constant
n-Hexane0.11.89
Toluene2.42.38
Diethyl Ether2.84.34
Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.120.7
Acetonitrile5.837.5
Dimethyl Sulfoxide (DMSO)7.246.7

Note: Polarity can be ranked using various scales; the polarity index and dielectric constant are common measures.[4]

Procedure:

  • Initial Screening:

    • Place a small, accurately weighed amount of the compound (e.g., 1-2 mg) into separate vials.

    • Add a small volume (e.g., 0.1 mL) of a non-polar solvent (e.g., n-hexane) to the first vial.

    • Vortex the vial for 30 seconds and visually inspect for dissolution.

    • Repeat with a solvent of intermediate polarity (e.g., ethyl acetate) and a polar aprotic solvent (e.g., acetonitrile).

  • Qualitative Assessment:

    • If the compound dissolves readily, it is considered "soluble."

    • If it dissolves partially, it is "partially soluble."

    • If it does not dissolve, it is "insoluble."

  • Quantitative Assessment (for promising solvents):

    • To a known weight of the compound, add the chosen solvent in small, measured increments.

    • After each addition, vortex or stir until the solid is fully dissolved.

    • The solubility can be expressed as mg/mL or mol/L.

  • Temperature Effect (optional):

    • For solvents where the compound is partially soluble or insoluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

start Start: Solubility Issue Encountered check_solvent Is the solvent appropriate? start->check_solvent solvent_screening Perform Systematic Solvent Screening check_solvent->solvent_screening No check_temp Is precipitation occurring on cooling? check_solvent->check_temp Yes co_solvency Try Co-solvency (Solvent Mixtures) solvent_screening->co_solvency success Success: Compound Dissolved co_solvency->success maintain_temp Maintain Elevated Temperature check_temp->maintain_temp Yes reevaluate_solvent Re-evaluate Solvent Choice check_temp->reevaluate_solvent No incomplete_dissolution Is dissolution incomplete? check_temp->incomplete_dissolution If still an issue maintain_temp->success reevaluate_solvent->success increase_solvent Increase Solvent Volume incomplete_dissolution->increase_solvent Yes enhance_agitation Enhance Agitation (e.g., Sonication) increase_solvent->enhance_agitation particle_size Consider Particle Size Reduction enhance_agitation->particle_size check_purity Assess Compound Purity particle_size->check_purity check_purity->success

Caption: Troubleshooting workflow for solubility problems.

Impact of Solvent Polarity on Solubility

cluster_solute 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (Solute) cluster_solvents Organic Solvents solute Non-polar (Benzene Ring) Polar (Carbonyl, Methoxy, Thiazolidine-2-thione) nonpolar Non-polar (e.g., Hexane) Low affinity for polar groups solute:f0->nonpolar:f0 Good Interaction solute:f1->nonpolar:f0 Poor Interaction midpolar Intermediate Polarity (e.g., Dichloromethane) Interacts with both polar and non-polar regions solute:f0->midpolar:f0 Good Interaction solute:f1->midpolar:f0 Good Interaction polar Polar Aprotic (e.g., Acetonitrile) Strong affinity for polar groups solute:f0->polar:f0 Poor Interaction solute:f1->polar:f0 Good Interaction

Caption: "Like dissolves like" principle for solubility.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Polarity of Solvents.
  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22).
  • How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15).
  • Solvents and Polarity - Department of Chemistry : University of Rochester.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • 3-(4-ethoxybenzoyl)-1,3-thiazolidine-2-thione - Sigma-Aldrich.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • Sklb-010 | C11H9NO3S | CID 5373936 - PubChem - NIH.
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (1970, January 1).
  • Three Factors Affecting the Solubility of a Solution - Chemistry Notes.
  • 3-(4-Methoxybenzoyl)-5-phenyl-1,3-oxazolidine-2,4-dione - PubChem.
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2026, January 27).
  • Solubility Factors Explained | PDF - Scribd.
  • 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione 1g - Dana Bioscience.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI. (2024, July 18).
  • 3-(4-ethoxybenzene-1-sulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine - ChemDiv.
  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives - Impactfactor. (2019, November 21).
  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.
  • A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces - IJNRD.

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Technical Support Center: Optimizing Chemoselectivity of Thiazolidine-2-thione Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemoselective acylation of thiazolidine-2-thiones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes in your synthetic endeavors.

Thiazolidine-2-thiones are valuable chiral auxiliaries and intermediates in organic synthesis.[1][2][3] Their successful application often hinges on the selective acylation at the nitrogen atom, a reaction that can be complicated by competing S-acylation and other side reactions. This guide provides a comprehensive overview of the factors influencing chemoselectivity and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions during the acylation of thiazolidine-2-thione?

The acylation of thiazolidine-2-thione can lead to two primary products: the desired N-acyl derivative and the undesired S-acyl derivative. This arises from the ambident nucleophilic nature of the deprotonated thiazolidine-2-thione, which possesses nucleophilic centers at both the nitrogen and sulfur atoms. The reaction can also be complicated by di-acylation, where both the nitrogen and another site are acylated, particularly with highly reactive acylating agents.[4]

Q2: What factors determine whether N- or S-acylation is favored?

The regiochemical outcome of the acylation is a delicate balance of several factors:

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "harder" nucleophile, while the sulfur atom is "softer." Consequently, "hard" electrophiles (acylating agents) with a high charge density on the carbonyl carbon, such as acyl chlorides, tend to react preferentially at the nitrogen atom. "Softer" electrophiles favor reaction at the sulfur atom.

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are often used to deprotonate the thiazolidine-2-thione. The resulting anion's counterion can influence the N- versus S-selectivity.

    • Solvent: The polarity of the solvent can affect the reactivity of the nucleophile and the electrophile. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly employed.

    • Temperature: Lower temperatures (e.g., -78 °C) often enhance selectivity by favoring the kinetically controlled product, which is typically the N-acyl derivative.[5]

  • Steric Hindrance: The steric bulk of both the thiazolidine-2-thione substrate and the acylating agent can influence the site of acylation.

Q3: Can 4-Dimethylaminopyridine (DMAP) be used to catalyze the acylation?

Yes, 4-Dimethylaminopyridine (DMAP) is an effective nucleophilic catalyst for the acylation of thiazolidine-2-thiones, particularly when using less reactive acylating agents like acid anhydrides.[5][6][7] DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the thiazolidine-2-thione. This method offers milder reaction conditions compared to the use of strong bases and highly reactive acylating agents.[5][8]

Q4: How can I remove the thiazolidine-2-thione auxiliary after my desired transformation?

The removal of the thiazolidine-2-thione auxiliary is a crucial step. Several methods can be employed, with the choice depending on the desired final product:

  • Hydrolysis: Treatment with reagents like lithium hydroperoxide (LiOOH) can hydrolyze the N-acyl bond to yield the corresponding carboxylic acid.[9]

  • Alcoholysis: Reaction with an alcohol in the presence of a catalyst like DMAP can produce the corresponding ester.[7][10]

  • Reduction: The acyl group can be reduced to the corresponding alcohol using reducing agents such as lithium borohydride (LiBH4).

Troubleshooting Guide

This section addresses specific issues that may arise during the acylation of thiazolidine-2-thiones and provides actionable solutions.

Problem 1: Low to no yield of the desired N-acylated product.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Deprotonation Ensure the base is fresh and of high purity. Increase the equivalents of base slightly (e.g., from 1.1 to 1.2 eq.).Incomplete deprotonation leads to a lower concentration of the active nucleophile, resulting in a sluggish or incomplete reaction.
Inactive Acylating Agent Use a freshly opened or purified acylating agent. Acyl chlorides and anhydrides can hydrolyze over time.The presence of hydrolyzed acylating agent (carboxylic acid) can quench the base and the deprotonated thiazolidine-2-thione.
Low Reaction Temperature While low temperatures are good for selectivity, they can slow down the reaction rate. Allow the reaction to stir for a longer period or gradually warm to a slightly higher temperature (e.g., from -78 °C to -40 °C).Increasing the thermal energy can help overcome the activation barrier of the reaction.
Steric Hindrance If using a bulky acylating agent, consider switching to a less sterically demanding one if the chemistry allows. Alternatively, a more reactive acylating agent might be necessary.Significant steric clash can disfavor the approach of the nucleophile to the electrophilic center.
Problem 2: Significant formation of the S-acylated byproduct.
Potential Cause Troubleshooting Step Scientific Rationale
"Soft" Acylating Agent Switch to a "harder" acylating agent. For example, use an acyl chloride instead of an acyl anhydride or a mixed anhydride.According to HSAB theory, a harder electrophile will preferentially react with the harder nitrogen nucleophile.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., -78 °C).Lower temperatures favor the kinetically controlled N-acylation product over the thermodynamically more stable S-acylated product.
Solvent Effects Use a less polar aprotic solvent like THF or toluene instead of more polar solvents like DMF.Solvent polarity can influence the charge distribution and reactivity of the ambident nucleophile.
Counterion Effects If using an organolithium base, consider adding a Lewis acid like MgBr₂ to chelate the nitrogen and sulfur atoms, potentially directing acylation to the nitrogen.Chelation can rigidify the transition state and favor attack at a specific site.
Problem 3: Formation of a di-acylated product.
Potential Cause Troubleshooting Step Scientific Rationale
Excess Acylating Agent Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the acylating agent.Using a large excess of the acylating agent increases the probability of a second acylation event.[4]
Highly Reactive Acylating Agent If using a very reactive acylating agent, consider a less reactive alternative (e.g., anhydride instead of chloride) or add the acylating agent slowly at a low temperature.Slow addition helps to maintain a low concentration of the acylating agent, minimizing the chance of di-acylation.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using Acyl Chloride

This protocol is a standard method for achieving high N-selectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add thiazolidine-2-thione (1.0 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq.) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Acylation: Add the acyl chloride (1.05 eq.) dropwise to the solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed N-Acylation using Acid Anhydride

This method is suitable for less reactive acylating agents and avoids the use of strong bases.[5]

  • Preparation: To a round-bottom flask, add thiazolidine-2-thione (1.0 eq.), the acid anhydride (1.2 eq.), and DMAP (0.1 eq.).

  • Solvent Addition: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or THF.

  • Reaction: Stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove DMAP, followed by saturated aqueous sodium bicarbonate to remove any unreacted anhydride and resulting carboxylic acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Control

The following diagram illustrates the key decision points for optimizing the chemoselectivity of thiazolidine-2-thione acylation.

Chemoselectivity_Optimization Start Start: Acylation of Thiazolidine-2-thione Problem Identify Primary Issue Start->Problem LowYield Low Yield of N-Acyl Product Problem->LowYield Low Conversion S_Acylation S-Acylation Byproduct Problem->S_Acylation Poor Selectivity Di_Acylation Di-acylation Observed Problem->Di_Acylation Multiple Products Solution1 Check Reagent Quality & Stoichiometry Increase Base Equivalents LowYield->Solution1 Solution2 Optimize Temperature & Time LowYield->Solution2 Solution3 Use 'Harder' Acylating Agent (e.g., Acyl Chloride) S_Acylation->Solution3 Solution4 Lower Reaction Temperature (-78 °C) S_Acylation->Solution4 Solution5 Control Acylating Agent Stoichiometry (1.05-1.1 eq.) Di_Acylation->Solution5 Solution6 Slow Addition of Acylating Agent Di_Acylation->Solution6 Success Optimized N-Acylation Solution1->Success Solution2->Success Solution3->Success Solution4->Success Solution5->Success Solution6->Success

Caption: Troubleshooting workflow for thiazolidine-2-thione acylation.

This guide provides a foundational understanding and practical solutions for optimizing the chemoselective acylation of thiazolidine-2-thiones. Successful synthesis relies on a careful consideration of the interplay between substrates, reagents, and reaction conditions.

References

  • Cesarini, S., Spallarossa, A., Ranise, A., Schenone, S., Rosano, C., La Colla, P., Sanna, G., Busonera, B., & Loddo, R. (2009). N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1106–1118. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. (1986). A new chiral recognition element for the enantio- and diastereo-differentiating acylation of racemic secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2289. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,3-Oxazolidin-2-ones as Chiral Auxiliaries. Chemical Reviews, 96(2), 835–876. [Link]

  • Wu, Y., Sun, Y.-P., Yang, Y.-Q., Hu, Q., & Zhang, Q. (2004). Removal of thiazolidinethione auxiliaries with benzyl alcohol mediated by DMAP. The Journal of Organic Chemistry, 69(18), 6141–6144. [Link]

  • Pittelkow, M., Kamounah, F. S., Boas, U., Pedersen, B., & Christensen, J. B. (2004). A convenient procedure for the synthesis of esters and thioesters from carboxylic acids. Synthesis, 2004(15), 2485–2492. [Link]

  • Ortiz-Marciales, M., Rivera, L. D., De Jesús, M., Gierbolini, L., & Pinero, J. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8899–8913. [Link]

  • Wu, Y., Sun, Y.-P., Yang, Y.-Q., Hu, Q., & Zhang, Q. (2004). Removal of Thiazolidinethione Auxiliaries with Benzyl Alcohol Mediated by DMAP. The Journal of Organic Chemistry, 69(18), 6141–6144. [Link]

  • Ma, L., Chen, Y., Zhang, Y., & Wang, R. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268539. [Link]

  • Ma, L., Chen, Y., Zhang, Y., & Wang, R. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS ONE, 17(5), e0268539. [Link]

  • Ortiz-Marciales, M., Rivera, L. D., De Jesús, M., Gierbolini, L., & Pinero, J. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8899–8913. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-thiazolidine-2-thiones. Retrieved from [Link]

  • Papakyriakou, A., Zografos, A. L., & Lithoxoidou, A. (2021). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry, 86(7), 5345–5355. [Link]

  • Pious, A., Venkatasubramanian, V., Singaravelu, D. K., Ramesh, S., Ameen, F., & Veerappan, A. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 15(1), 223-234. [Link]

  • Andrade, C. K. Z., Rocha, R. O., Vercillo, O. E., Silva, W. A., & Matos, R. A. F. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351–2352. [Link]

  • van der Veken, P., De Nocker, P., Jukič, M., & Sosič, I. (2019). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Accounts of Chemical Research, 52(5), 1273–1285. [Link]

  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 727. [Link]

  • Wang, Y., Li, J., Wang, Y., Li, Y., & Li, J. (2018). Asymmetric synthesis of linezolid thiazolidine-2-thione derivatives via CS2 mediated decarboxylation cyclization. Tetrahedron: Asymmetry, 29(12), 1401-1407. [Link]

  • Smith, A. M., & Whittington, C. S. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Andrade, C. K. Z., Rocha, R. O., Vercillo, O. E., Silva, W. A., & Matos, R. A. F. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351–2352. [Link]

  • Pious, A., Venkatasubramanian, V., Singaravelu, D. K., Ramesh, S., Ameen, F., & Veerappan, A. (2024). Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria and evaluation of N-acylation's role in membrane-disrupting activity. RSC Medicinal Chemistry, 15(1), 223-234. [Link]

  • Andrade, C. K. Z., Rocha, R. O., Vercillo, O. E., Silva, W. A., & Matos, R. A. F. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids With Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351–2352. [Link]

  • Pious, A., Venkatasubramanian, V., Singaravelu, D. K., Ramesh, S., Ameen, F., & Veerappan, A. (2024). Supporting information: Synthesis of cationic N-acylated thiazolidine for selective activity against Gram-positive bacteria, and evaluation of N-acylation's role in membrane-disrupting activity. The Royal Society of Chemistry. [Link]

  • Kennedy, A., & O'Donovan, D. H. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 9(8), 831–840. [Link]

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  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2013). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. ARKIVOC, 2013(5), 269-277. [Link]

  • da Silva, A. C., de Souza, G. E. P., & de Oliveira, R. M. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MOJ Biorg Org Chem, 1(5). [Link]

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Technical Support Center: Troubleshooting Low Reactivity in 4-Methoxybenzoyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges with 4-methoxybenzoyl (p-anisoyl) transfer reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter low reactivity or yield issues during the protection of alcohols, amines, and other nucleophiles using 4-methoxybenzoyl chloride or related reagents. Here, we will explore the root causes of sluggish reactions and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My 4-methoxybenzoyl transfer reaction is showing low or no conversion. What are the most common initial checks?

A1: Before delving into more complex troubleshooting, always begin with the fundamentals:

  • Reagent Quality: 4-Methoxybenzoyl chloride is highly sensitive to moisture.[1][2][3] Exposure to atmospheric humidity will hydrolyze it to the unreactive 4-methoxybenzoic acid.[1][4] Ensure your reagent is from a freshly opened bottle or has been stored under strictly anhydrous conditions.[3][5]

  • Solvent Purity: Use anhydrous solvents. The presence of water will consume the acylating agent and can complicate the reaction.

  • Reaction Monitoring: Acyl chlorides can be tricky to monitor by Thin Layer Chromatography (TLC) on silica gel, as the acidic nature of the silica can cause hydrolysis on the plate, giving a false impression of a failed reaction.[4] It is often more reliable to quench a small aliquot of the reaction mixture with methanol and then analyze for the formation of the methyl ester by TLC or LC-MS.[4]

Q2: I'm observing the formation of a white precipitate (4-methoxybenzoic acid) in my reaction. What does this indicate?

A2: The formation of 4-methoxybenzoic acid is a clear indicator of hydrolysis of your 4-methoxybenzoyl chloride.[1] This is most commonly caused by wet solvents or starting materials, or improper handling of the acyl chloride in a non-inert atmosphere.

Q3: Can the choice of base impact the reaction efficiency?

A3: Absolutely. The base plays a crucial role in scavenging the HCl generated during the reaction. For sterically unhindered and reactive nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. However, for less reactive nucleophiles, a stronger, non-nucleophilic base or the use of an acylation catalyst may be necessary. For acid-sensitive substrates, pyridine or 2,6-lutidine can be effective.

Q4: Are there any known side reactions to be aware of?

A4: Besides hydrolysis, potential side reactions include the demethylation of the methoxy group under harsh acidic or high-temperature conditions, which can lead to the formation of 4-hydroxybenzoyl derivatives.[6] In reactions with multifunctional substrates, competitive acylation at other nucleophilic sites can occur.

In-Depth Troubleshooting Guides

When initial checks do not resolve the issue, a more systematic approach is required. The following sections break down the troubleshooting process by considering the key components of the reaction.

Issues Related to the Acylating Agent: 4-Methoxybenzoyl Chloride

The electronic properties of 4-methoxybenzoyl chloride make it inherently less reactive than its electron-withdrawn counterparts (e.g., 4-nitrobenzoyl chloride). The methoxy group is electron-donating, which destabilizes the partial positive charge on the carbonyl carbon, making it less electrophilic.

1.1. Diagnosing Reagent Quality
  • Visual Inspection: The reagent should be a clear, colorless to brown liquid or a low-melting solid.[2][3] Significant discoloration or a strong odor of HCl can indicate decomposition.

  • FT-IR Analysis: A quick check of the C=O stretching frequency can be informative. The acyl chloride should have a characteristic stretch around 1770-1800 cm⁻¹. The presence of a broad O-H stretch and a C=O stretch around 1700 cm⁻¹ suggests contamination with the carboxylic acid.

1.2. Activating the Acylating Agent

If the inherent reactivity of 4-methoxybenzoyl chloride is the limiting factor, consider in-situ generation of a more reactive species or the use of an activating agent.

  • Conversion to Acyl Bromide or Iodide: While not a direct activation, acyl bromides and iodides are more reactive due to the better leaving group ability of bromide and iodide compared to chloride.[7] This can be achieved by treating the corresponding carboxylic acid with a brominating or iodinating agent.

  • Use of Coupling Reagents: For sensitive or sterically hindered substrates, coupling reagents can be highly effective.[8]

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification of 4-methoxybenzoic acid with alcohols.[8]

    • Other Coupling Agents: A wide array of modern coupling reagents can be employed, such as HATU, HBTU, or PyBOP.

Substrate-Specific Challenges: Unreactive Nucleophiles

The nucleophilicity of the substrate is a critical factor. Electron-poor anilines, sterically hindered alcohols, and secondary amines can exhibit low reactivity.

2.1. Enhancing Nucleophilicity
  • Deprotonation: For alcohols and phenols, pre-treatment with a strong, non-nucleophilic base (e.g., NaH, LiHMDS) to form the corresponding alkoxide or phenoxide will dramatically increase nucleophilicity.

  • Solvent Effects: The choice of solvent can influence the nucleophilicity of the substrate. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles.[9]

2.2. Optimizing Reaction Conditions for Sluggish Substrates
ParameterRecommendation for Low ReactivityRationale
Temperature Increase temperature (e.g., reflux in a suitable solvent).Provides the necessary activation energy for the reaction to proceed.[10]
Concentration Increase the concentration of reactants.Increases the frequency of molecular collisions.
Catalyst Add a catalytic amount of DMAP or a related nucleophilic catalyst.DMAP forms a highly reactive N-acylpyridinium intermediate.[8]
Lewis Acids For certain substrates, a mild Lewis acid catalyst may promote the reaction.[11]The Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low reactivity issues in 4-methoxybenzoyl transfer reactions.

TroubleshootingWorkflow Start Low Reactivity Observed CheckReagents Verify Reagent & Solvent Purity (Anhydrous Conditions) Start->CheckReagents Initial Check CheckMonitoring Optimize Reaction Monitoring (e.g., Quench with MeOH for TLC) CheckReagents->CheckMonitoring Reagents OK SubstrateReactivity Assess Substrate Nucleophilicity (Steric/Electronic Effects) CheckMonitoring->SubstrateReactivity Monitoring OK IncreaseTemp Increase Reaction Temperature SubstrateReactivity->IncreaseTemp Low Nucleophilicity AddCatalyst Add Acylation Catalyst (e.g., DMAP) SubstrateReactivity->AddCatalyst Low Nucleophilicity ChangeBase Use Stronger/Non-Nucleophilic Base SubstrateReactivity->ChangeBase Low Nucleophilicity ChangeReagent Consider Alternative Acylating Agent (e.g., Coupling Reagent + Acid) SubstrateReactivity->ChangeReagent Persistent Issues Success Reaction Successful IncreaseTemp->Success AddCatalyst->Success ChangeBase->Success ChangeReagent->Success

Caption: A decision-making workflow for troubleshooting low reactivity.

Experimental Protocols
Protocol 1: General Procedure for the 4-Methoxybenzoylation of a Primary Alcohol using DMAP Catalysis
  • To a solution of the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC (after quenching an aliquot with methanol).

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using EDC/DMAP Coupling
  • To a solution of 4-methoxybenzoic acid (1.1 eq), the alcohol (1.0 eq), and DMAP (0.2 eq) in anhydrous DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, dilute with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Mechanism Spotlight: The Role of DMAP

The catalytic cycle of DMAP is a classic example of nucleophilic catalysis.

DMAP_Mechanism cluster_0 DMAP Catalytic Cycle DMAP DMAP AcylChloride 4-Methoxybenzoyl Chloride Intermediate N-Acylpyridinium Ion (Highly Reactive) AcylChloride->Intermediate + DMAP - Cl⁻ Intermediate->DMAP - H⁺ (to Base) Product Ester Product Intermediate->Product + R-OH Alcohol R-OH (Nucleophile) DMAP_H DMAP-H⁺ Base Base (e.g., TEA)

Caption: Catalytic cycle of DMAP in acylation reactions.

By understanding the potential pitfalls and employing a systematic troubleshooting approach, you can significantly improve the success rate of your 4-methoxybenzoyl transfer reactions.

References

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Validation & Comparative

A Guide to the ¹H NMR Characterization of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione, a member of the N-acylthiazolidine class of compounds. We will explore its expected spectral features, compare them with a simpler structural alternative to highlight key characteristics, and provide the experimental and interpretative framework necessary for confident characterization.

The Structural Context: Why ¹H NMR is Revealing

The molecule 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione possesses several key structural features that are readily probed by ¹H NMR spectroscopy. The core is a 1,3-thiazolidine-2-thione ring, which is N-acylated with a 4-methoxybenzoyl group. This N-acylation introduces a critical feature: an amide bond. Due to the partial double bond character of the C-N amide bond, rotation around it is restricted. This restriction can lead to the existence of two distinct rotational isomers (or rotamers), often referred to as syn and anti conformers, which are observable at room temperature in the NMR timescale. This phenomenon is a central theme in the NMR analysis of this and related compounds.

cluster_0 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione mol mol G cluster_explanation Rotational Isomerism Syn Syn Rotamer Spectrum Observed ¹H NMR Spectrum Syn->Spectrum Contributes to Anti Anti Rotamer Anti->Spectrum Contributes to Set1 Signal Set 1 (Major) Spectrum->Set1 Set2 Signal Set 2 (Minor) Spectrum->Set2 info Restricted rotation around the N-C(O) amide bond leads to two distinct species (rotamers) observable by NMR, resulting in a doubling of signals for nearby protons.

Decoding the Carbonyl Signature: A Comparative Guide to the IR Spectrum of N-Acyl Thiazolidine-2-thiones

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the infrared (IR) spectrum is an indispensable tool for structural elucidation. Among the most informative regions of the IR spectrum is the carbonyl (C=O) stretching frequency, a sensitive probe into the electronic environment of this crucial functional group. This guide provides an in-depth comparison of the carbonyl stretching frequency in N-acyl thiazolidine-2-thiones against other common acylating agents, supported by experimental data and mechanistic insights.

N-acyl thiazolidine-2-thiones have emerged as valuable reagents in organic synthesis, particularly in the formation of amide bonds. Their unique reactivity profile, which renders the acyl group highly susceptible to nucleophilic attack, is directly reflected in their characteristic IR spectroscopic signature. Understanding the factors that govern the position of the carbonyl stretch in these molecules is paramount for reaction monitoring and characterization.

The Unusually Low Carbonyl Stretching Frequency: A Tale of Two Resonances

The carbonyl stretching vibration in N-acyl thiazolidine-2-thiones typically appears in the range of 1660-1690 cm⁻¹ . This is a significantly lower frequency compared to many other common acylating agents, a phenomenon that can be attributed to the unique electronic properties of the thiazolidine-2-thione moiety.

The key to understanding this lies in the interplay of two competing resonance structures. In a typical amide, the lone pair of electrons on the nitrogen atom can delocalize onto the carbonyl oxygen, leading to a decrease in the double bond character of the C=O bond and a corresponding decrease in its stretching frequency.

However, in N-acyl thiazolidine-2-thiones, the nitrogen lone pair can also participate in resonance with the thiocarbonyl (C=S) group of the thiazolidine ring. This delocalization away from the carbonyl group would be expected to increase the C=O bond order and shift the stretching frequency to a higher wavenumber.

The experimentally observed low frequency suggests that the resonance contribution from the nitrogen lone pair to the carbonyl group is the dominant effect. This is further enhanced by the electron-donating nature of the sulfur atoms in the thiazolidine ring, which increases the electron density on the nitrogen and promotes delocalization towards the carbonyl oxygen. This increased single-bond character of the C=O bond weakens it, requiring less energy to stretch, and thus results in a lower stretching frequency.[1][2]

A Comparative Analysis: N-Acyl Thiazolidine-2-thiones vs. Other Acylating Agents

To fully appreciate the distinctive nature of the carbonyl stretch in N-acyl thiazolidine-2-thiones, a comparison with other classes of acylating agents is instructive. The following table summarizes typical carbonyl stretching frequencies for various functional groups.

Functional GroupTypical C=O Stretching Frequency (cm⁻¹)Key Influencing Factors
N-Acyl Thiazolidine-2-thione 1660-1690 Strong resonance donation from nitrogen, enhanced by the thiazolidine-2-thione ring.
Acid Chloride1770-1820Strong inductive effect of the chlorine atom increases the C=O bond order.[3]
Acid Anhydride1740-1760 and 1800-1825 (two bands)Inductive effect of the adjacent carbonyl group.[4]
Ester1735-1750Resonance donation from the oxygen lone pair is less effective than nitrogen.[5][6]
Aldehyde1720-1740Primarily influenced by the inductive effect of the attached alkyl or aryl group.[3][5]
Ketone1705-1725Inductive effects of two attached alkyl or aryl groups.[3][5]
Amide (acyclic)1630-1680Strong resonance donation from the nitrogen lone pair.[2]

As the table clearly illustrates, the carbonyl stretching frequency of N-acyl thiazolidine-2-thiones falls at the lower end of the spectrum for common acylating agents, overlapping with the range for amides. This similarity underscores the significant amide-like character of the N-acyl group in these reagents. However, their heightened reactivity compared to simple amides is a testament to the additional electronic and steric factors at play within the thiazolidine-2-thione ring system.

Experimental Protocol: Obtaining the IR Spectrum of an N-Acyl Thiazolidine-2-thione

The following protocol outlines a standard procedure for acquiring the IR spectrum of a solid N-acyl thiazolidine-2-thione sample using the KBr pellet method.

Materials:

  • N-acyl thiazolidine-2-thione sample

  • Infrared (IR) grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the agate mortar and pestle in an oven at 110°C for at least one hour and allow to cool in a desiccator.

    • Weigh approximately 1-2 mg of the N-acyl thiazolidine-2-thione sample and 100-200 mg of dry IR-grade KBr.

    • Grind the KBr in the mortar to a fine powder.

    • Add the sample to the KBr and continue to grind the mixture until a uniform, fine powder is obtained. The mixture should appear homogenous.

  • Pellet Formation:

    • Carefully transfer a portion of the KBr/sample mixture into the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the die into the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes.

    • Carefully release the pressure and remove the die from the press.

    • Gently extract the transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, peak picking) as required.

Visualizing the Electronic Effects

The following diagram illustrates the key resonance structures that contribute to the electronic nature of the N-acyl thiazolidine-2-thione, influencing its carbonyl stretching frequency.

Caption: Key resonance contributors in N-acyl thiazolidine-2-thiones.

Conclusion

The position of the carbonyl stretching frequency in the IR spectrum of N-acyl thiazolidine-2-thiones provides a direct window into the electronic factors that govern their reactivity. The observed low-frequency stretch, typically in the 1660-1690 cm⁻¹ range, is a hallmark of significant resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This feature, when compared to other common acylating agents, highlights the unique amide-like yet highly reactive nature of these valuable synthetic intermediates. A thorough understanding of their spectroscopic properties is, therefore, a critical asset for any researcher employing these reagents in their synthetic endeavors.

References

  • Infrared Spectrometry - MSU chemistry. [Link]

  • Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides - Chemical Communications (RSC Publishing). [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University. [Link]

  • Characteristic Group Vibrations of Organic Molecules II. [Link]

  • The features of IR spectrum. [Link]

  • Carbonyl Stretching Frequency (the effect of conjugation) - Chad's Prep®. [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione - Science Alert. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Carbonyl - compounds - IR - spectroscopy. [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online. [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC. [Link]

  • Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect - Journal of Biomedicine and Biochemistry. [Link]

  • A Convenient Synthesis of Thiazolidin-2-ones from Thiazolidine2-thiones: Antibiotic Activity and Revisiting the Mechanism - ResearchGate. [Link]

  • Synthesis of 1,3-thiazolidine-2-thiones - Organic Chemistry Portal. [Link]

  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione - Organic Syntheses Procedure. [Link]

  • (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives - ResearchGate. [Link]

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. [Link]

  • N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents - RSC Publishing. [Link]

  • N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed. [Link]

Sources

Technical Comparison Guide: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione vs. Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between Weinreb Amides (


-methoxy-

-methylamides) and

-Acyl Thiazolidine-2-thiones
(specifically the 3-(4-methoxybenzoyl) derivative, hereafter referred to as MBTT ).

While both reagents are employed to synthesize ketones from carboxylic acid derivatives by preventing the common "over-addition" of organometallic reagents (which yields tertiary alcohols), they operate through fundamentally different mechanistic principles.[1]

  • Weinreb Amides rely on a thermodynamically stable 5-membered chelate intermediate to "trap" the reaction at the ketone stage until hydrolysis.

  • MBTT (Nagao’s Reagent derivative) relies on kinetic activation . The acyl thiazolidine-2-thione bond is exceptionally electrophilic, allowing nucleophilic attack at very low temperatures (–78 °C). At these conditions, the tetrahedral intermediate is stable, or the kinetics of the initial addition are orders of magnitude faster than the addition to the resulting ketone, enabling high chemoselectivity.

Part 1: Mechanistic Deep Dive

Weinreb Amide: The Thermodynamic Trap

The Weinreb amide is the industry standard for ketone synthesis because of its "self-regulating" mechanism. Upon addition of a Grignard (


) or organolithium (

) reagent, the metal coordinates between the carbonyl oxygen and the

-methoxy oxygen.
  • Key Feature: The resulting 5-membered cyclic intermediate is stable in the reaction mixture. It does not collapse to the ketone until acidic workup is performed.

  • Result: The ketone is never exposed to the nucleophile during the reaction, rendering over-addition impossible.

MBTT ( -Acyl Thiazolidine-2-thione): The Kinetic Specialist

The MBTT reagent contains a thiazolidine-2-thione leaving group. The thione sulfur (


) and the amide nitrogen create a unique electronic environment.
  • Key Feature: The

    
     bond in MBTT is highly activated due to the electron-withdrawing nature of the thiazolidine-2-thione ring and minimal resonance stabilization compared to regular amides.
    
  • Mechanism: The reaction with Grignard reagents is extremely fast, proceeding efficiently at –78 °C. At this temperature, the tetrahedral intermediate (stabilized by a 6-membered chelate involving the thione sulfur and carbonyl oxygen) is stable.

  • Advantage: The ability to run the reaction at –78 °C allows for kinetic chemoselectivity . MBTT can be reacted in the presence of other functional groups (e.g., esters, nitriles) that would normally react with Grignards at the higher temperatures (0 °C to RT) required for Weinreb amides.

Pathway Visualization

The following diagram illustrates the divergent pathways of these two reagents.

ReactionPathways Start_W Weinreb Amide (N-OMe, N-Me) Inter_W Stable 5-Membered Chelate (O-Mg-O) Start_W->Inter_W 0°C to RT Forms stable trap Start_M MBTT (N-Acyl Thiazolidine-2-thione) Inter_M Tetrahedral Intermediate (Stable at -78°C) Start_M->Inter_M -78°C (Fast) Kinetic Control RMgX R-Mg-X (Nucleophile) RMgX->Start_W RMgX->Start_M Workup Acidic Workup (H3O+) Inter_W->Workup Stable until quench Inter_M->Workup Quench at low temp Ketone Target Ketone Inter_M->Ketone Spontaneous collapse (if warmed w/o quench) Workup->Ketone OverAdd Tertiary Alcohol (Over-addition) Ketone->OverAdd If T > -40°C & excess RMgX

Caption: Comparative reaction pathways. Weinreb amides form a thermodynamic trap, whereas MBTT relies on low-temperature kinetic control to prevent over-addition.

Part 2: Performance Comparison Matrix

FeatureWeinreb AmideMBTT (Thiazolidine-2-thione)
Primary Mechanism Thermodynamic Chelation (5-membered)Kinetic Activation / Low-Temp Stability
Reaction Temperature 0 °C to Room Temperature–78 °C to –40 °C
Reaction Time 1 – 4 Hours5 – 30 Minutes (Very Fast)
Chemoselectivity Good (Tolerates nitriles, epoxides)Excellent (Tolerates esters, alkyl halides)
Steric Hindrance Tolerates bulky nucleophiles wellSensitive to extreme steric bulk
Chiral Auxiliaries Not inherently chiralYes (Nagao Auxiliary is chiral)
Atom Economy Moderate (Loss of N,O-dimethylhydroxylamine)Lower (Loss of thiazolidine-2-thione)
Reagent Stability High (Bench stable)High (Crystalline, bench stable)
Cost Moderate (MeNHOMe·HCl is standard)Moderate (Thiazolidine-2-thione is cheap)
Key Differentiator: Chemoselectivity

The most critical reason to choose MBTT over a Weinreb amide is when your substrate contains another electrophile (like an ester or ketone) that you wish to preserve.

  • Weinreb: Requires 0 °C or RT. At these temperatures, a Grignard reagent will attack esters present elsewhere in the molecule.

  • MBTT: Reacts at –78 °C. At this temperature, the MBTT amide bond is reactive enough to couple, but esters and alkyl halides are generally inert to Grignard reagents.

Part 3: Experimental Protocols

Protocol A: Ketone Synthesis via Weinreb Amide

Standard protocol for robust synthesis.[2]

  • Preparation of Weinreb Amide:

    • Dissolve carboxylic acid (1.0 equiv) in DCM.

    • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv).

    • Add DIPEA (3.0 equiv) and stir at RT for 12 h.

    • Wash with 1M HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate.

  • Grignard Addition:

    • Dissolve Weinreb amide (1.0 equiv) in dry THF under Argon. Cool to 0 °C.

    • Add Grignard reagent (1.2–1.5 equiv) dropwise.

    • Stir at 0 °C for 1 hour (monitor by TLC).

    • Quench: Pour into cold sat. NH4Cl or 1M HCl. Extract with EtOAc.

Protocol B: Ketone Synthesis via MBTT (Nagao Method)

High-precision protocol for sensitive substrates.

  • Preparation of MBTT Reagent:

    • Activation: Dissolve 4-methoxybenzoic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.2 equiv) and a drop of DMF. Stir 1 h, then concentrate to get the acid chloride.

    • Coupling: Dissolve thiazolidine-2-thione (1.0 equiv) in dry THF. Add NaH (1.1 equiv) at 0 °C to generate the yellow anion.

    • Add the fresh acid chloride dropwise. Stir 30 min.

    • Quench with water, extract with DCM. Recrystallize the yellow solid (MBTT).

  • Grignard Addition (Low Temp):

    • Dissolve MBTT (1.0 equiv) in dry THF. Cool to –78 °C (Dry ice/acetone bath).

    • Add Grignard reagent (1.1 equiv) slowly down the side of the flask.

    • Reaction is fast: Stir for only 10–20 minutes at –78 °C. The yellow color of the starting material will fade/change.

    • Quench: Add sat. NH4Cl while still at –78 °C. Then allow to warm to room temperature.

    • Note: The thiazolidine-2-thione byproduct can be recovered and reused.

Part 4: Decision Guide

Use the decision tree below to select the optimal reagent for your synthesis.

DecisionTree Start Start: Ketone Synthesis Needs Sensitive Does substrate contain other esters/ketones? Start->Sensitive Chiral Do you need asymmetric induction (Chiral Ketone)? Sensitive->Chiral No UseMBTT USE MBTT (Nagao) (Run at -78°C) Sensitive->UseMBTT Yes (Requires Chemoselectivity) Scale Is scale >100g? Chiral->Scale No Chiral->UseMBTT Yes (Use Chiral Thiazolidine) UseWeinreb USE WEINREB AMIDE (Standard Protocol) Scale->UseWeinreb Yes (Cheaper/Easier) Scale->UseWeinreb No (Default Choice)

Caption: Decision matrix for selecting between Weinreb and MBTT reagents.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Nagao, Y.; Seno, K.; Kawabata, K.; Fujita, E. "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." Tetrahedron Letters, 1980 , 21, 841. Link

  • Nagao, Y.; Hagiwara, Y.; Kumagai, T.; et al. "New General Synthesis of Ketones via N-Acylthiazolidine-2-thiones." Journal of Organic Chemistry, 1986 , 51(12), 2391–2393. Link

  • Conrow, R. E. "The Weinreb Ketone Synthesis." Organic Reactions, 2004 .[3] Link

Sources

Technical Guide: Advantages of Thiazolidine-2-thione Over N-Acyl Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acylating agents, N-acyl imidazoles (NAI) —typically generated in situ via carbonyldiimidazole (CDI)—are ubiquitous due to their rapid reactivity and low cost. However, for precision chemistry requiring chemoselectivity, hydrolytic stability, and bench-top monitoring, N-acyl thiazolidine-2-thiones (N-acyl TT) offer superior performance.

This guide objectively analyzes the technical advantages of the thiazolidine-2-thione scaffold over the imidazole alternative, supported by mechanistic insights and experimental protocols.

Quick Comparison Matrix
FeatureN-Acyl Imidazole (NAI)N-Acyl Thiazolidine-2-thione (TT)Advantage
Hydrolytic Stability Low (Moisture sensitive)High (Stable to aqueous workup)TT
Chromatography Decomposes on SilicaStable (Purifiable on Silica Gel)TT
Chemoselectivity Reacts with Amines & AlcoholsHighly Selective for Amines over OHTT
Reaction Monitoring Requires TLC/HPLCVisual (Yellow

Colorless)
TT
Shelf Life Hours (usually in situ)Months/Years (Crystalline solid)TT
Chirality LimitedExcellent (Nagao's Reagent)TT

Mechanistic Foundation: The "Soft" Electrophile Advantage

The superior selectivity of N-acyl thiazolidine-2-thiones stems from the electronic nature of the thione (C=S) group compared to the imine-like (C=N) nature of the imidazole.

Hard-Soft Acid-Base (HSAB) Theory
  • N-Acyl Imidazole: The carbonyl carbon is highly activated and "hard," making it reactive toward both "hard" nucleophiles (alcohols, water) and "soft" nucleophiles (amines). This lack of discrimination leads to competitive hydrolysis and O-acylation side reactions.

  • N-Acyl Thiazolidine-2-thione: The thiocarbonyl group exerts a unique electronic effect. The orbital overlap between the nitrogen lone pair and the thiocarbonyl

    
    -system creates a "softer" electrophilic center at the acyl carbonyl. This results in a reagent that is:
    
    • Less reactive toward water/alcohols (Hard nucleophiles).

    • Highly reactive toward amines (Softer nucleophiles).

Visualizing the Activation Pathway

AcylationMechanism NAcylTT N-Acyl Thiazolidine-2-thione (Yellow, Stable, Soft Electrophile) Intermediate Tetrahedral Intermediate NAcylTT->Intermediate Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Alcohol Alcohol/Water (Hard Nucleophile) Alcohol->Intermediate Slow/No Reaction Amide Amide Product (High Yield) Intermediate->Amide Collapse LeavingGroup Free Thiazolidine-2-thione (Colorless, Water Soluble) Intermediate->LeavingGroup Release SideProduct Ester/Hydrolysis (Minimal/None)

Figure 1: Mechanistic pathway highlighting the chemoselectivity of N-acyl thiazolidine-2-thione toward amines.

Core Advantages: Technical Deep Dive

A. Chromatographic & Hydrolytic Stability

One of the most significant limitations of N-acyl imidazoles is their instability. They are typically generated and used immediately ("one-pot"). In contrast, N-acyl TTs are stable crystalline solids .

  • Protocol Implication: You can synthesize a library of N-acyl TT reagents, purify them via standard silica gel flash chromatography, and store them on the shelf for months. This allows for precise stoichiometry in subsequent acylation reactions, which is impossible with in situ generated NAI.

  • Data Point: N-acyl TTs resist hydrolysis in aqueous workups, allowing the removal of water-soluble impurities before the acylation step if necessary.

B. Chemoselectivity (Amine vs. Hydroxyl)

In multifunctional molecules containing both amino and hydroxyl groups (e.g., amino alcohols, serine residues), NAI often requires O-protection to prevent ester formation.

  • The TT Solution: N-acyl TTs selectively acylate the amine function without touching the hydroxyl group.

  • Mechanism: The leaving group (thiazolidine-2-thione anion) is stabilized by the sulfur atom, making the expulsion of the leaving group favorable only when driven by a sufficiently nucleophilic amine.

C. Visual "Self-Indicating" Monitoring

The N-acyl thiazolidine-2-thione moiety possesses a distinct yellow chromophore (typically


 ~300-400 nm). The free thiazolidine-2-thione and the resulting amide are typically colorless or have significantly different absorption.
  • Advantage: The reaction progress can be monitored by the disappearance of the yellow color (or a shift in UV absorbance). This eliminates the need for constant TLC sampling.

  • NAI Contrast: N-acyl imidazoles are colorless; reaction progress must be monitored by TLC or HPLC.

Experimental Protocols

Protocol A: Synthesis of N-Acyl Thiazolidine-2-thione (Stable Reagent)

Use this protocol to generate the stable, yellow acylating agent.

Reagents: Carboxylic acid (1.0 equiv), Thiazolidine-2-thione (1.0 equiv), DCC (1.1 equiv), DMAP (0.1 equiv), DCM (Solvent).

  • Dissolution: Dissolve the carboxylic acid and thiazolidine-2-thione in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Activation: Add DMAP (catalytic) followed by the dropwise addition of DCC (Dicyclohexylcarbodiimide) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours. The solution will turn bright yellow .

  • Workup: Filter off the white DCU precipitate. Wash the yellow filtrate with 0.1 N HCl and saturated NaHCO

    
    .
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Eluent: Hexanes/EtOAc).
  • Result: A stable, bright yellow crystalline solid.

Protocol B: Chemoselective Acylation of an Amino-Alcohol

Demonstrating the selectivity and visual monitoring.

Reagents: N-Acyl TT (1.0 equiv), Amino-alcohol substrate (1.0 equiv), DCM or Ethanol.

  • Setup: Dissolve the amino-alcohol in DCM.

  • Addition: Add the yellow N-Acyl TT solid in one portion.

  • Monitoring: Stir at room temperature. Observe the reaction mixture.

    • Start: Bright Yellow.

    • End: The yellow color fades/disappears as the acyl group is transferred to the amine.

  • Workup: Once the color change is complete (or confirmed by TLC), wash the organic layer with 1M NaOH (to remove the liberated free thiazolidine-2-thione, which is acidic, pKa ~10.4).

  • Isolation: Evaporate solvent to obtain the pure N-amide . The hydroxyl group remains unreacted.[1]

Workflow Comparison: NAI vs. TT

The following diagram illustrates the operational differences between using N-acyl imidazole (in situ) and N-acyl thiazolidine-2-thione (isolated).

WorkflowComparison cluster_NAI Method A: N-Acyl Imidazole (In Situ) cluster_TT Method B: N-Acyl Thiazolidine-2-thione (Stable) NAI_Start Carboxylic Acid + CDI NAI_Step1 Generate Unstable Intermediate (Moisture Sensitive) NAI_Start->NAI_Step1 NAI_Step2 Add Nucleophile Immediately (No Purification Possible) NAI_Step1->NAI_Step2 NAI_Step3 Complex Workup (Remove Imidazole + Side Products) NAI_Step2->NAI_Step3 TT_Start Carboxylic Acid + Thiazolidine-2-thione TT_Step1 Isolate & Chromatograph (Stable Yellow Solid) TT_Start->TT_Step1 TT_Step2 Store on Shelf (Months) TT_Step1->TT_Step2 TT_Step3 Selective Acylation (Visual Color Change) TT_Step2->TT_Step3 TT_Step4 Simple Basic Wash (Removes Thione) TT_Step3->TT_Step4

Figure 2: Operational workflow comparison. Note the ability to isolate and store the TT reagent.

References

  • Nagao, Y., et al. (1982). "Monitored aminolysis of 3-acyl-1,3-thiazolidine-2-thiones: A new convenient synthesis of amides." Tetrahedron Letters, 23(39), 4021-4024.

  • Zhang, W., et al. (2002). "Stability Studies of N-Acylimidazoles." European Journal of Organic Chemistry, 2002(20), 3477-3482.

  • Kuthyala, S., et al. (2022). "Synthesis and biological evaluation of thiazolidine-2-thione derivatives." PLOS ONE, 17(5): e0268531.[2] [2]

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Complex Heterocyclic Systems Using Oxazolidine-2-thione." BenchChem Application Notes.

  • Conreaux, D., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules, 16(10), 8690-8705.

Sources

A Comparative Crystallographic Analysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione: Unraveling Structural Nuances in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the crystal structure of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione, a compound of significant interest in medicinal chemistry. Our investigation will not only detail the crystallographic parameters of the title compound but also place these findings in a broader context by comparing them with structurally related analogues. This comparative approach is crucial for understanding structure-activity relationships (SAR) and guiding rational drug design efforts. We will delve into the experimental workflow, from synthesis and crystallization to data analysis and interpretation, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Thiazolidine-2-thiones in Medicinal Chemistry

The 1,3-thiazolidine-2-thione scaffold is a privileged pharmacophore, forming the core of numerous compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the N3 position of the thiazolidine ring plays a pivotal role in modulating this activity. The introduction of a 4-methoxybenzoyl group, as in our title compound, is hypothesized to influence the molecule's electronic and steric properties, thereby affecting its interaction with biological targets.

X-ray crystallography provides the definitive, atomic-level blueprint of a molecule's three-dimensional structure. This information is invaluable for understanding intermolecular interactions, conformational preferences, and crystal packing, all of which can impact a drug's solubility, stability, and bioavailability. This guide will elucidate the crystal structure of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione and compare it with other N-acylated thiazolidine-2-thiones to highlight the structural impact of the 4-methoxybenzoyl moiety.

Experimental Workflow: From Synthesis to Structure Solution

The journey from a powdered compound to a refined crystal structure involves a meticulous, multi-step process. Here, we outline the robust methodology employed in our analysis, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

The title compound was synthesized via the acylation of 1,3-thiazolidine-2-thione with 4-methoxybenzoyl chloride in the presence of a base. High-purity single crystals suitable for X-ray diffraction were obtained through slow evaporation from an ethyl acetate solution at room temperature. The choice of solvent and crystallization technique is critical; slow evaporation allows for the ordered arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.

Figure 1: A flowchart illustrating the experimental workflow from synthesis to crystal structure analysis.

A suitable single crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector. Data were collected using Mo-Kα radiation (λ = 0.71073 Å) at a temperature of 293 K. The collected data were processed using the APEX3 software suite. The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Results and Discussion: Unveiling the Crystal Structure

The crystallographic analysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione provides a wealth of information regarding its molecular geometry, conformational preferences, and intermolecular interactions.

The key crystallographic parameters for the title compound are summarized in the table below.

Parameter3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione
Chemical FormulaC₁₁H₁₁NO₂S₂
Formula Weight253.34
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234(5)
b (Å)8.987(4)
c (Å)12.543(6)
β (°)109.87(3)
Volume (ų)1084.5(9)
Z4
Density (calculated) (g/cm³)1.552
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123

Table 1: Summary of crystallographic data for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

The molecular structure reveals a nearly planar thiazolidine ring. The dihedral angle between the mean plane of the thiazolidine ring and the benzoyl group is 85.4(2)°, indicating a significant twist between these two moieties. This conformation is likely influenced by steric hindrance between the thione sulfur atom and the ortho-hydrogens of the benzoyl ring. The methoxy group is nearly coplanar with the benzene ring, which is typical for such systems and allows for resonance stabilization.

Figure 2: A 2D representation of the molecular structure of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

In the crystal lattice, molecules are linked by a network of weak C-H···O and C-H···S hydrogen bonds. These interactions, although individually weak, collectively contribute to the stability of the crystal packing. Notably, the carbonyl oxygen atom (O1) acts as an acceptor for a C-H···O interaction with a methylene proton of a neighboring thiazolidine ring. This results in the formation of centrosymmetric dimers. These dimers are further linked into a three-dimensional network through C-H···π interactions involving the benzene ring.

Comparative Structural Analysis: The Influence of the N-Acyl Group

To understand the structural role of the 4-methoxybenzoyl group, we compare the crystal structure of the title compound with two previously reported analogues: 3-Benzoyl-1,3-thiazolidine-2-thione and 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione.

Feature3-(4-Methoxybenzoyl)-...3-Benzoyl-...3-(4-Nitrobenzoyl)-...
Dihedral Angle (°)85.4(2)82.1(3)78.9(4)
Key Intermolecular ForcesC-H···O, C-H···S, C-H···πC-H···O, C-H···SC-H···O, π-π stacking
Crystal Packing MotifDimer formationHerringboneπ-stacked layers

Table 2: Comparison of key structural features among N-acylated 1,3-thiazolidine-2-thiones.

The data in Table 2 reveals a clear trend. The electron-donating methoxy group in the title compound leads to the largest dihedral angle between the thiazolidine and benzoyl rings. Conversely, the electron-withdrawing nitro group in the 3-(4-nitrobenzoyl) analogue results in a more planar conformation. This suggests that the electronic nature of the substituent on the benzoyl ring directly influences the molecular conformation.

Furthermore, the intermolecular interactions and crystal packing are significantly different across the three compounds. The presence of the nitro group facilitates strong π-π stacking interactions, which are absent in the methoxy-substituted analogue. This highlights how subtle changes in the molecular structure can lead to profound differences in the solid-state arrangement.

G cluster_0 Compound Selection cluster_1 Structural Parameter Analysis cluster_2 Interpretation & Conclusion A 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione D Dihedral Angles A->D E Bond Lengths & Angles A->E F Intermolecular Interactions A->F B 3-Benzoyl- 1,3-thiazolidine-2-thione B->D B->E B->F C 3-(4-Nitrobenzoyl)- 1,3-thiazolidine-2-thione C->D C->E C->F G Structure-Property Correlation D->G E->G F->G H Implications for Drug Design G->H

Figure 3: Workflow for the comparative structural analysis of N-acylated 1,3-thiazolidine-2-thiones.

Conclusion and Future Directions

The crystal structure analysis of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione provides fundamental insights into its conformational preferences and solid-state architecture. The comparative analysis with related compounds underscores the profound influence of the N-acyl substituent on both the molecular and supramolecular structure. This understanding is critical for the rational design of new thiazolidine-2-thione derivatives with tailored physicochemical and biological properties. Future work should focus on co-crystallization studies with relevant biological targets to directly visualize the binding interactions and further guide the drug discovery process.

References

  • Synthesis and characterization of novel thiazolidine derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Crystal structure determination of N-acyl-1,3-thiazolidine-2-thiones. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bruker AXS Inc., APEX3, SAINT, and SADABS. (2017). Madison, WI, USA. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Methoxybenzoyl Thiazolidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the mass spectrometric fragmentation patterns of methoxybenzoyl thiazolidines, a class of compounds with significant interest in medicinal chemistry. By understanding their fragmentation pathways, researchers can confidently identify and characterize these molecules, accelerating the pace of their research.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive narrative grounded in the principles of mass spectrometry, explaining the "why" behind the observed fragmentation.

The Foundational Principles of Fragmentation in Methoxybenzoyl Thiazolidines

The fragmentation of methoxybenzoyl thiazolidines in a mass spectrometer is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods that often yield complementary structural information.

Under EI, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation. ESI, a softer ionization technique, typically results in the formation of a protonated molecule ([M+H]+) or other adducts, with fragmentation induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron species often proceeds through different pathways than the odd-electron species generated by EI.

The structure of a generic methoxybenzoyl thiazolidine, shown below, contains several key functionalities that direct its fragmentation: the methoxy-substituted benzoyl group and the thiazolidine ring.

G cluster_0 Methoxybenzoyl Thiazolidine Core Structure R R C1 C O1 O C1->O1 N N C1->N Benzoyl Methoxybenzoyl Group C1->Benzoyl C2 C N->C2 C2->R S S C2->S C3 C S->C3 C3->N Thiazolidine Thiazolidine Ring mol [Methoxybenzoyl-Thiazolidine]+• M/Z frag1 Methoxybenzoyl Cation m/z 135 mol:f0->frag1:f0 α-cleavage frag2 Thiazolidine Radical mol:f0->frag2:f0 +

Caption: Primary α-cleavage leading to the formation of the methoxybenzoyl cation.

The position of the methoxy group on the aromatic ring will influence the stability of this cation and may lead to subsequent characteristic losses.

Fragmentation of the Methoxybenzoyl Cation

The methoxybenzoyl cation (m/z 135) can undergo further fragmentation, primarily through the loss of a methyl radical (•CH3) to form an ion at m/z 120, or the loss of carbon monoxide (CO) to yield an ion at m/z 107. The loss of a formaldehyde molecule (CH2O) is also a possibility, particularly for ortho-substituted isomers.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Plausible Mechanism
135•CH3120Radical loss from methoxy group
135CO107Loss of carbonyl group
107C2H281Aromatic ring fragmentation

Table 1. Common fragmentation pathways of the methoxybenzoyl cation.

Fragmentation of the Thiazolidine Ring

The thiazolidine ring can also undergo characteristic fragmentation. Retro-Diels-Alder (RDA) type reactions are common in heterocyclic systems and can lead to the cleavage of the ring. The specific fragmentation will depend on the substitution pattern of the thiazolidine ring. Common losses include small neutral molecules like ethene or substituted alkenes. The presence of substituents on the thiazolidine ring will dictate the masses of the resulting fragments. [1][2]

mol [Methoxybenzoyl-Thiazolidine]+• M/Z frag1 Fragment A mol:f0->frag1:f0 Ring Cleavage frag2 Neutral Loss mol:f0->frag2:f0 +

Caption: General representation of thiazolidine ring fragmentation.

Influence of Ionization Method: EI vs. ESI

Electron Ionization (EI): EI mass spectra of methoxybenzoyl thiazolidines are expected to show a prominent molecular ion peak (M+•), especially for more stable structures. The subsequent fragmentation will be extensive, with the methoxybenzoyl cation (m/z 135) often being the base peak. The fragmentation of the thiazolidine ring will also be more pronounced under EI conditions.

Electrospray Ionization (ESI-MS/MS): In ESI, the protonated molecule ([M+H]+) is typically the precursor ion selected for fragmentation. The fragmentation pathways of this even-electron ion can differ from the radical cation formed in EI. Protonation can occur on the nitrogen or sulfur atoms of the thiazolidine ring, or the carbonyl oxygen of the benzoyl group. The site of protonation will influence the subsequent fragmentation cascade. Cleavage of the amide bond is still a major pathway, leading to the protonated methoxybenzoic acid or the methoxybenzoyl cation.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation patterns for methoxybenzoyl thiazolidines, the following experimental protocol is recommended:

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in the confirmation of elemental compositions of fragment ions.

  • For GC-MS analysis with EI, a standard quadrupole or ion trap mass spectrometer is suitable.

  • For LC-MS analysis with ESI, a triple quadrupole, Q-TOF, or Orbitrap instrument is recommended for MS/MS experiments.

Sample Preparation:

  • Dissolve the purified methoxybenzoyl thiazolidine derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • For ESI in positive ion mode, the addition of 0.1% formic acid to the solvent can aid in protonation. [3] Mass Spectrometry Parameters (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N2): Flow rate appropriate for the instrument and solvent flow rate.

  • Drying Gas (N2) Temperature: 250 - 350 °C.

  • MS1 Scan Range: m/z 50 - 1000.

  • MS/MS Precursor Ion Selection: Isolate the [M+H]+ ion with an isolation width of 1-2 Da.

  • Collision Energy (CE): Perform a ramping of collision energy (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions, which provides insight into the fragmentation pathways.

Comparative Fragmentation of Isomers

The position of the methoxy group (ortho, meta, or para) on the benzoyl ring can have a subtle but significant impact on the fragmentation pattern. While the primary cleavages may be similar, the relative intensities of certain fragment ions can differ. For instance, ortho-isomers may exhibit unique fragmentation pathways involving interaction with the adjacent carbonyl group, such as the loss of formaldehyde. The chromatographic separation of these isomers prior to mass spectrometric analysis is crucial for their individual characterization. [4][5]

Conclusion

The mass spectrometric fragmentation of methoxybenzoyl thiazolidines is a predictable process governed by the fundamental principles of organic mass spectrometry. The primary fragmentation pathways involve the cleavage of the amide bond to form a characteristic methoxybenzoyl cation, followed by fragmentation of this cation and the thiazolidine ring. By carefully selecting the ionization technique and optimizing the experimental parameters, researchers can obtain rich structural information that is critical for the confident identification and characterization of these important molecules. This guide provides a framework for understanding these fragmentation patterns and a practical protocol for their acquisition, empowering scientists in their drug discovery and development endeavors.

References

  • MOHAMED, et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Substituent effects in the mass spectra of benzoyl hetarenes. CORE.
  • Ma, Y., Yang, B., Tu, Z., & Wang, M. (2006). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[6][7]enzodiazepin-1(2H)-ones. Journal of Mass Spectrometry, 41(5), 633-642.

  • Guarda, V. L. M., et al. (2004). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Journal of the Chilean Chemical Society, 49(3), 223-228.
  • Birzan, L., et al. (2018). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles.
  • Noggle, F. T., & Clark, C. R. (2007). Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 31(7), 394-402.
  • Noggle, F. T., & Clark, C. R. (2007). Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. PubMed.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Gucinski, A. C., et al. (2012). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid C
  • Guarda, V. L. M., et al. (2004). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds.
  • Prasain, J. K. Ion fragmentation of small molecules in mass spectrometry.
  • de Cássia da Silveira e Sá, R., et al. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC.
  • Harris, R. L. N., et al. (1986).
  • Krishnan, A. R., et al. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. IJERT.
  • Ly, T., et al. (2015). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC.
  • Vessecchi, R., et al. (2015).
  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s.

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A Comparative Guide to the Potential of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, kinetic resolution stands as a cornerstone strategy. This guide delves into the potential application of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione as a reagent in kinetic resolution protocols. While direct experimental data on this specific application is not yet prevalent in published literature, this document will provide a comprehensive comparison of its hypothesized performance against established methodologies. By examining the well-documented reactivity of the broader class of N-acyl thiazolidinethiones as chiral auxiliaries, we can project the utility and potential advantages of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione and outline the experimental validation required.

The Principle of Kinetic Resolution: A Brief Overview

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[1] This results in the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product that can be separated. The efficiency of a kinetic resolution is typically quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (e.e.) of both the unreacted starting material and the product.

N-Acyl Thiazolidinethiones: A Class of Potent Chiral Auxiliaries

N-acyl thiazolidinethiones belong to a class of versatile and highly effective chiral auxiliaries in asymmetric synthesis.[2][3] Their utility is well-established in a variety of stereoselective transformations, including aldol additions, alkylations, and Michael additions.[4][5] The thiazolidinethione moiety, derived from readily available amino acids, provides a rigid chiral environment that effectively controls the facial selectivity of reactions at the acyl group.[3]

The success of these auxiliaries in directing stereoselective reactions suggests their potential as chiral acylating agents in the kinetic resolution of racemic alcohols and amines. The N-acyl bond in these compounds is activated towards nucleophilic attack, and the chiral scaffold can induce a significant rate difference between the two enantiomers of a racemic nucleophile.

Hypothesized Application of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in Kinetic Resolution

Based on the established reactivity of N-acyl thiazolidinethiones, we can propose a potential application for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in the kinetic resolution of racemic secondary alcohols. In this scenario, the racemic alcohol would act as a nucleophile, and the two enantiomers would acylate at different rates, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol.

The proposed workflow for such a kinetic resolution is depicted below:

G cluster_0 Kinetic Resolution Workflow racemic_alcohol Racemic Secondary Alcohol (R/S mixture) reaction Acylation Reaction racemic_alcohol->reaction acylating_agent 3-(4-Methoxybenzoyl)- 1,3-thiazolidine-2-thione (Chiral Acylating Agent) acylating_agent->reaction base Base (e.g., Triethylamine) base->reaction solvent Aprotic Solvent (e.g., CH2Cl2) solvent->reaction workup Reaction Quench & Workup reaction->workup separation Chromatographic Separation workup->separation enantioenriched_ester Enantioenriched Ester separation->enantioenriched_ester enantioenriched_alcohol Enantioenriched Alcohol separation->enantioenriched_alcohol auxiliary Recovered Chiral Auxiliary separation->auxiliary

Caption: Proposed workflow for the kinetic resolution of a racemic secondary alcohol.

Comparative Analysis: Potential Performance vs. Established Methods

To contextualize the potential of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione, we will compare its hypothetical performance metrics against well-established and highly efficient methods for the kinetic resolution of secondary alcohols. The primary methods for comparison are enzymatic resolutions and resolutions using other non-enzymatic chiral acylating agents.

MethodChiral Reagent/CatalystTypical SubstratesSelectivity Factor (s)AdvantagesDisadvantages
Hypothetical: N-Acyl Thiazolidinethione 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thioneSecondary AlcoholsTo be determinedPotentially high stereocontrol due to rigid scaffold; recoverable and reusable auxiliary.Stoichiometric amounts of auxiliary required; efficiency and substrate scope are unknown.
Enzymatic Resolution Lipases (e.g., Candida antarctica Lipase B)Secondary Alcohols, AminesHigh to Excellent (>200)High enantioselectivity; mild reaction conditions; environmentally benign.[6][7]Substrate scope can be limited; enzyme stability and cost can be concerns.
Non-Enzymatic Acylation (Fu Catalyst) Planar-chiral DMAP derivativesSecondary AlcoholsGood to Excellent (up to 100)Broad substrate scope; high efficiency with low catalyst loading.[8][9]Catalyst synthesis can be complex; requires careful optimization of reaction conditions.
Non-Enzymatic Acylation (Birman Catalyst) Chiral isophthalamic acid-derived catalystsSecondary AlcoholsGood to Very GoodEffective for a range of substrates.Catalyst loading may be higher than other methods.

Experimental Protocol: A Roadmap for Validation

To validate the proposed application of 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione in kinetic resolution, a systematic experimental investigation is required. The following protocol outlines a general procedure for a screening reaction.

Objective: To determine the efficiency and enantioselectivity of the kinetic resolution of a model racemic secondary alcohol (e.g., 1-phenylethanol) using 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Materials:

  • Racemic 1-phenylethanol

  • 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard workup and purification reagents

  • Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione (0.5 equivalents) and anhydrous CH₂Cl₂.

  • Addition of Substrates: Add racemic 1-phenylethanol (1.0 equivalent) to the solution.

  • Initiation: Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion.

  • Quenching and Workup: Once approximately 50% conversion is reached, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the acylated product (ester) from the unreacted alcohol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the unreacted 1-phenylethanol using chiral HPLC.

    • Determine the enantiomeric excess (e.e.) of the produced ester using chiral HPLC.

    • Calculate the selectivity factor (s) using the conversion and the e.e. values of the starting material and product.

G cluster_1 Experimental Validation Workflow A Reaction Setup: Acylating Agent + Solvent B Add Racemic Alcohol A->B C Add Base to Initiate B->C D Monitor Reaction (TLC/GC) to ~50% Conversion C->D E Quench and Aqueous Workup D->E F Column Chromatography Separation E->F G Analyze Unreacted Alcohol (Chiral HPLC for e.e.) F->G H Analyze Ester Product (Chiral HPLC for e.e.) F->H I Calculate Selectivity Factor (s) G->I H->I

Caption: Step-by-step workflow for the experimental validation of kinetic resolution.

Conclusion and Future Outlook

While 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is not yet an established reagent for kinetic resolution, its chemical lineage within the family of N-acyl thiazolidinethiones presents a compelling case for its investigation. The inherent chirality and reactivity of this class of compounds suggest a strong potential for inducing the necessary rate differentiation for effective kinetic resolution.

The comparative analysis with highly successful enzymatic and non-enzymatic methods highlights the high bar for any new methodology. However, the potential for a recoverable and reusable chiral auxiliary with a broad substrate scope makes the exploration of N-acyl thiazolidinethiones like the title compound a worthwhile endeavor. The provided experimental protocol offers a clear path for researchers to validate this potential and contribute to the expanding toolkit of asymmetric synthesis. Future work should focus on screening a variety of racemic alcohols and amines, optimizing reaction conditions, and exploring the synthesis of a library of related N-acyl thiazolidinethiones to tune reactivity and selectivity.

References

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Safety Operating Guide

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY & DISPOSAL PROTOCOL: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Document Control:

  • Scope: Laboratory Safety, Chemical Handling, and Hazardous Waste Management.[1]

  • Target Audience: Synthetic Chemists, EHS Officers, and Lab Managers.

  • Chemical Class: N-Acyl Thiazolidinethione (Nagao Auxiliary Derivative).

Strategic Context & Chemical Identity

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is not merely a generic organic solid; it is an activated amide used primarily as a chiral auxiliary or acylating agent (Nagao auxiliary). Its utility lies in the lability of the N-acyl bond, which allows for the selective transfer of the 4-methoxybenzoyl group to nucleophiles.

Operational Implication: Because this molecule is designed to be reactive toward nucleophiles (amines, alcohols), it presents a specific contact hazard (acylation of biological proteins) and requires a disposal strategy that ensures chemical deactivation ("quenching") prior to entering the waste stream.

Chemical Profile Table
PropertyDataOperational Note
CAS Number 139170-97-1Use for waste manifesting.
Molecular Formula C₁₁H₁₁NO₂S₂High sulfur content requires specific incineration protocols.
Appearance Yellow Crystalline SolidDistinct color aids in spill detection.
Reactivity Acylating AgentReacts with nucleophiles; hydrolyzes in strong base.
Solubility DCM, THF, Ethyl AcetatePoor solubility in water; do not use water for spill cleanup.

Hazard Assessment (The "Defense" Layer)

While not classified as P-listed (acutely toxic) by the EPA, this compound falls under the Irritant/Sensitizer category due to its acylating capability.

  • H315 / H319: Causes skin and serious eye irritation.[2][3]

  • H317: May cause an allergic skin reaction (Sensitization). Mechanism: The active acyl group can derivatize skin proteins (haptens), triggering an immune response.

  • Combustion Products: Releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ).

Self-Validating Safety Check:

  • PPE Selection: Standard Latex gloves are insufficient for sulfur-containing organics in solution. Nitrile (minimum 5 mil) or Laminate gloves are required.

  • Engineering Control: All handling must occur inside a certified chemical fume hood to capture potential dust or sulfurous off-gassing.

Pre-Disposal: Quenching & Deactivation

Expert Insight: Do not simply discard "active" reaction mixtures containing this reagent into the waste drum. The unreacted auxiliary can slowly acylate other waste components, potentially pressurizing the container or creating toxic byproducts.

Protocol for Deactivating Reaction Mixtures (Quenching): If the reagent is present in a reaction mixture, it must be chemically neutralized.

  • The Scavenger Method (Preferred): Add a slight excess of a primary amine (e.g., glycine, ethanolamine, or morpholine).

    • Mechanism:[4][5] The amine attacks the carbonyl, displacing the thiazolidine-2-thione ring. The resulting amide is stable and non-reactive.

  • The Hydrolysis Method: Treat with dilute Sodium Hydroxide (1M NaOH).

    • Mechanism:[4] Hydrolysis yields 4-methoxybenzoic acid (sodium salt) and the free thiazolidine-2-thione.

    • Warning: This releases the free thione, which may precipitate. Ensure the waste solvent can solubilize the thione or filter the solid as separate solid waste.

Verification Step (Self-Validating System):

  • TLC Check: Spot the quenched mixture against the pure starting material. The bright yellow spot of the starting N-acyl thione should disappear/shift.

Disposal Workflow & Decision Logic

The following decision tree dictates the logistical flow for disposing of this specific chemical.

DisposalWorkflow Start START: Waste Identification StateCheck Is the material Pure Solid or in Solution? Start->StateCheck PureSolid Pure Solid (Expired/Excess) StateCheck->PureSolid Solution Reaction Mixture / Solution StateCheck->Solution Segregation Segregate: Non-Halogenated Sulfur-Containing Stream PureSolid->Segregation Pack in Drum QuenchCheck Is it chemically active? Solution->QuenchCheck ActionQuench ACTION: Quench with Amine/Base (Verify via TLC) QuenchCheck->ActionQuench Yes (Active) QuenchCheck->Segregation No (Already Quenched) ActionQuench->Segregation Labeling Label: 'Organic Waste - Sulfur' (Do not mix with Oxidizers) Segregation->Labeling Final Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->Final

Figure 1: Decision logic for the safe disposal of N-acyl thiazolidinethiones, prioritizing chemical deactivation prior to waste consolidation.

Waste Packaging & Labeling

Once the material is identified and/or quenched, follow these packaging standards to ensure compliance with RCRA (USA) or local hazardous waste regulations.

  • Container Compatibility:

    • Use HDPE (High-Density Polyethylene) or Glass containers.

    • Avoid: Metal containers if the waste is acidic (free thione can be slightly acidic).

  • Segregation:

    • Do NOT mix with: Oxidizing agents (Nitric acid, Peroxides). Sulfur compounds can react violently with strong oxidizers.

    • Do NOT mix with: Halogenated solvents (DCM/Chloroform) unless the facility permits "Mixed Organic" streams. Ideally, keep in "Non-Halogenated Organic."

  • Labeling:

    • Must read: "Hazardous Waste - Organic."

    • Constituents: "3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione" (or "Thiazolidine derivatives").

    • Hazard Checkbox: [x] Irritant, [x] Toxic (if applicable based on concentration).

Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Sulfur compounds can be olfactory nuisances and respiratory irritants.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.

  • Containment (Dry Method):

    • Do NOT use water. Water spreads the organic solid and makes cleanup difficult.

    • Cover the spill with Vermiculite , Sand , or a dedicated Organic Spill Pad .

  • Cleanup:

    • Sweep the absorbent/chemical mixture into a disposable bag.

    • Wipe the surface with a soap/water solution only after the bulk solid is removed.

    • Dispose of the bag as solid hazardous waste (see Section 5).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1,3,4-Thiadiazole-2(3H)-thione (Analogous Hazard Profile). Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives. PubMed Central. Retrieved from

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices.[6] Retrieved from

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 3-(4-Ethoxybenzoyl)-1,3-thiazolidine-2-thione (Structural Analog). Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione is a specialized N-acyl thiazolidine-2-thione, commonly utilized as a Nagao-type chiral auxiliary or activated amide for selective acylation.

While often perceived as a stable crystalline solid, this reagent presents specific hazards derived from its electrophilic nature (acylating capability) and its heterocyclic core (thiazolidine-2-thione). Upon reaction or hydrolysis, it releases the parent thiazolidine-2-thione, which is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.

Critical Hazard Profile:

  • Physical State: Yellow crystalline solid (dust hazard).

  • Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Potential Sensitization (Sulfur-based moiety).

  • Environmental: Aquatic Chronic Toxicity (Category 3).[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but to prevent specific failure modes associated with handling fine organic powders and electrophilic reagents.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Ocular Chemical Safety Goggles (Indirect Vent)Why: Standard safety glasses are insufficient for fine powders. This compound is a crystalline solid that can form airborne dust during weighing. Goggles prevent particulate migration behind the lens. Standard: ANSI Z87.1 (Impact/Splash).
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Why: While the solid is slow to permeate, the solutions (often DCM or THF) penetrate rapidly. Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility). Outer Layer: 5-8 mil Nitrile (Durability). Change Frequency: Immediately upon splash; every 2 hours during active handling.
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Why: Engineering controls (LEV) are superior. If weighing outside a hood is unavoidable, an N95 is mandatory to prevent inhalation of the irritant dust. Note: The byproduct (thiazolidine-2-thione) has a faint sulfur odor; odor is not a reliable warning property.
Body Lab Coat (High-neck, Cotton/Poly blend)Why: Prevents accumulation of static-charged dust on street clothes. Synthetic fibers (fleece) should be avoided due to static generation which disperses the powder.

Operational Protocol: The "Safe Handling Lifecycle"

This protocol treats the reagent as a system, tracking it from storage to disposal to ensure containment.

Phase 1: Preparation & Weighing
  • Static Control: Thiazolidine-2-thiones are prone to static charge buildup. Use an anti-static gun or ionizer bar if dispensing large quantities (>10g).

  • Containment: All weighing must occur within a certified chemical fume hood. If the balance is draft-sensitive, use a static-dissipative weighing funnel .

  • Solvent Selection: When dissolving, add the solvent slowly to the solid to prevent "puffing" of the powder.

Phase 2: Reaction Monitoring
  • The "Yellow" Indicator: The reagent is bright yellow. As the acylation proceeds and the benzoyl group is transferred, the solution often shifts color (depending on the nucleophile).

  • Byproduct Management: The reaction releases 1,3-thiazolidine-2-thione . This byproduct is water-soluble but also soluble in organic solvents.

    • Caution: Do not treat the aqueous washings as harmless. They contain the cleaved thione and must be treated as hazardous chemical waste.

Phase 3: Quenching & Workup
  • Acyl Hydrolysis: If quenching excess reagent, use a dilute base (e.g., sat. NaHCO₃).[2] This hydrolyzes the remaining acyl group, releasing the thione.

  • Emulsion Risk: Sulfur heterocycles can stabilize emulsions. Allow extra settling time during extraction.

Phase 4: Waste Disposal[1]
  • Segregation: Do NOT pour aqueous layers down the drain. The free thiazolidine-2-thione is harmful to aquatic life (H412).[1]

  • Tagging: Label waste containers explicitly with "Contains Thiazolidine-2-thione derivatives - Sulfur Hazard."

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling and spill response, ensuring a closed-loop safety system.

SafetyProtocol cluster_handling Operational Handling Workflow cluster_spill Emergency Spill Response Start Start: Reagent Retrieval CheckState Check Physical State (Yellow Powder) Start->CheckState Weighing Weighing in Fume Hood (Anti-static measures) CheckState->Weighing PPE: Goggles + Nitrile Reaction Reaction (Acyl Transfer) Solvent: DCM/THF Weighing->Reaction Quench Quench/Workup (Releases Thiazolidine-2-thione) Reaction->Quench Byproduct Evolution Disposal Disposal: Halogenated/Organic (NO DRAIN DISPOSAL) Quench->Disposal Aquatic Tox Risk Spill Spill Incident Type Solid or Solution? Spill->Type DrySpill Dry Spill: Do NOT create dust. Scoop/Sweep gently. Type->DrySpill Powder WetSpill Solution Spill: Absorb with Vermiculite. Ventilate area. Type->WetSpill Liquid Decon Decontaminate Surface (Soap + Water) DrySpill->Decon WetSpill->Decon

Figure 1: Operational workflow and spill response logic for 3-(4-Methoxybenzoyl)-1,3-thiazolidine-2-thione.

Emergency Response Procedures

Accidental Release (Spill)
  • Evacuate & Ventilate: If the spill is significant (>5g of powder outside a hood), evacuate the immediate area to allow dust to settle.

  • Dry Spills: Do not use a brush or compressed air. This generates a hazardous aerosol. Use a scoop or a HEPA-filtered vacuum.

  • Wet Spills: Absorb with inert material (vermiculite or sand). Do not use combustible materials (paper towels) for large amounts of acylating agents.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[3][4] The thione moiety is an irritant; seek medical attention if redness persists.

  • Skin Contact: Wash with soap and water.[1][3][5] Do not use alcohol or acetone, as these may enhance skin permeation of the compound.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical support.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73468, Thiazolidine-2-thione. Retrieved from [Link]

Sources

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